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Core Science & Biosynthesis

Foundational

(5-Aminooxan-2-yl)methanol synthesis pathway

Technical Guide: Synthesis of (5-Aminooxan-2-yl)methanol Executive Summary (5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran) represents a critical scaffold in the development of glycomim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of (5-Aminooxan-2-yl)methanol

Executive Summary

(5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran) represents a critical scaffold in the development of glycomimetics , aminoglycoside antibiotics , and RNA-targeting small molecules . Its structure mimics 2,5-dideoxy-5-aminohexose sugars, functioning as a metabolically stable replacement for ribose or glucose in nucleoside analogs.

This guide details a robust, scalable synthesis pathway prioritizing stereochemical control and purification efficiency . Unlike generic reductive aminations that yield difficult-to-separate diastereomers, this protocol utilizes a Hydroboration-Azidation sequence to ensure high regio- and stereofidelity.

Retrosynthetic Analysis

To achieve the target molecule (1) , we disconnect the C5-nitrogen bond. The most reliable precursor is the corresponding 5-azido intermediate, which allows for stereochemical inversion if starting from an alcohol. The 5-hydroxy precursor can be accessed via the regioselective hydroboration of (3,4-dihydro-2H-pyran-2-yl)methanol .[1]

  • Target: (5-Aminooxan-2-yl)methanol

  • Key Intermediate: 5-Azido-2-(hydroxymethyl)tetrahydropyran

  • Starting Material: (3,4-Dihydro-2H-pyran-2-yl)methanol (Commercially available)

Core Synthesis Pathway: The Hydroboration-Azidation Route

This pathway is selected for its ability to distinguish between the C4 and C5 positions on the pyran ring, a common challenge in pyran functionalization.

Step 1: Primary Alcohol Protection

The primary hydroxyl group at C2 must be protected to prevent interference during the mesylation step. A Silyl ether (TBDMS) is chosen for its stability against basic workups and ease of removal.

  • Reagents: TBDMS-Cl, Imidazole, DMF.

  • Mechanism: Nucleophilic substitution at Silicon.

  • Outcome: tert-Butyl((3,4-dihydro-2H-pyran-2-yl)methoxy)dimethylsilane.

Step 2: Regioselective Hydroboration-Oxidation

This is the critical stereodefining step. Hydroboration of the enol ether double bond (C5=C6) typically occurs such that the boron adds to the less hindered/more electron-rich position. In 2-substituted-3,4-dihydro-2H-pyrans, the boron preferentially attacks C5 (beta to the ring oxygen) due to electronic directing effects of the enol ether, followed by oxidation to the alcohol.

  • Reagents: 1. BH₃·THF (or 9-BBN for higher selectivity); 2. NaOH, H₂O₂.

  • Causality: The boron atom coordinates to the electron-rich double bond. Steric hindrance from the C2-substituent directs the attack trans to the C2 group, setting the relative stereochemistry.

Step 3: Activation via Mesylation

The newly formed C5-alcohol is converted into a good leaving group (Mesylate).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0°C.

  • Observation: The reaction must be kept cold to prevent elimination back to the alkene.

Step 4: Azide Displacement (Stereochemical Inversion)

Nucleophilic substitution with sodium azide proceeds via an SN2 mechanism, inverting the stereochemistry at C5. This allows access to specific cis or trans isomers depending on the hydroboration outcome.

  • Reagents: NaN₃, DMF, 80°C.

  • Safety: Azides are potential explosion hazards. Maintain temperature control and use blast shields.

Step 5: Staudinger Reduction & Global Deprotection

The azide is reduced to the amine using the Staudinger reaction (mild conditions), followed by acidic cleavage of the TBDMS group.

  • Reagents: 1. PPh₃, THF/H₂O; 2. HCl (aq) or TBAF.

  • Final Product: (5-Aminooxan-2-yl)methanol (isolated as HCl salt).

Visualized Workflow (DOT Diagram)

SynthesisPathway Start Start: (3,4-Dihydro-2H-pyran-2-yl)methanol Step1 Step 1: Protection (TBDMS) Yield: ~95% Start->Step1 TBDMS-Cl, Imidazole, DMF Step2 Step 2: Hydroboration-Oxidation (Regioselective C5-OH) Step1->Step2 1. BH3·THF 2. NaOH, H2O2 Step3 Step 3: Mesylation (MsCl) (Activation) Step2->Step3 MsCl, Et3N, DCM, 0°C Step4 Step 4: Azidation (NaN3) (SN2 Inversion) Step3->Step4 NaN3, DMF, 80°C Step5 Step 5: Staudinger Reduction & Deprotection Step4->Step5 1. PPh3, H2O 2. HCl/MeOH Final Target: (5-Aminooxan-2-yl)methanol Step5->Final Purification

Caption: Figure 1. Step-wise synthetic flow for the high-fidelity preparation of (5-Aminooxan-2-yl)methanol via the Hydroboration-Azidation route.

Detailed Experimental Protocol

Note: All reactions involving boranes or azides must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Stage 1: Preparation of 5-Azido Intermediate
  • Protection: Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (10.0 g, 87.6 mmol) in anhydrous DMF (50 mL). Add Imidazole (1.5 eq). Cool to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise. Stir at RT for 4 hours. Quench with water, extract with Hexanes.

  • Hydroboration: To the protected ether (10.0 g) in dry THF (100 mL) at 0°C, add BH₃·THF (1.0 M, 1.2 eq) dropwise. Stir for 2 hours.

  • Oxidation: Carefully add 3M NaOH (30 mL) followed by 30% H₂O₂ (30 mL). Caution: Exothermic. Reflux for 1 hour. Extract with EtOAc.[2] Purify via silica flash chromatography (Hex/EtOAc) to isolate the 5-hydroxy derivative.

  • Azidation: Dissolve the 5-hydroxy intermediate (5.0 g) in DCM (50 mL) and Et₃N (2.0 eq). Cool to 0°C. Add MsCl (1.2 eq) dropwise. Stir 1h. Wash with NaHCO₃, dry, and concentrate. Dissolve the crude mesylate in DMF (40 mL), add NaN₃ (2.0 eq), and heat to 80°C for 12 hours. Extract with Et₂O.

Stage 2: Reduction and Isolation
  • Staudinger Reaction: Dissolve the crude azide in THF (50 mL). Add Triphenylphosphine (PPh₃, 1.5 eq). Stir until gas evolution (N₂) ceases (~2 hours). Add water (5 mL) and reflux for 3 hours to hydrolyze the aza-ylide.

  • Deprotection: Concentrate the THF. Redissolve in MeOH (20 mL) and add 4M HCl in Dioxane (10 mL). Stir for 2 hours to remove the TBDMS group.

  • Purification: Concentrate to dryness. The residue is the crude amine hydrochloride. Recrystallize from EtOH/Et₂O or purify via ion-exchange chromatography (Dowex 50W) eluting with NH₄OH to obtain the free base.

Data Summary & Troubleshooting

ParameterSpecification / ConditionTroubleshooting Note
Starting Material CAS 3749-36-8 (Dimer of acrolein derivative)Ensure purity >95%; impurities affect hydroboration.
Hydroboration Yield 75-85%If regioselectivity is poor (C4 vs C5), switch to 9-BBN (sterically bulky).
Azidation Temp 80°CDo not exceed 90°C; risk of thermal decomposition of azide.
Final State Colorless Oil (Free base) / White Solid (HCl salt)Amine absorbs CO₂ from air; store under Argon.
Stereochemistry Trans-relationship (major)Use NOESY NMR to confirm relative stereochemistry of H2 and H5.

References

  • European Patent Office.EP 2376497 B1: 5-Amino-2-(1-hydroxy-ethyl)-tetrahydropyran derivatives. (Describes the synthesis of 5-amino-THP scaffolds for antibacterial use).
  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans - Prins Cyclization and Hydroboration methods. Available at: [Link]

  • PubChem. (5-Aminopyridin-2-yl)methanol (Analogous heteroaromatic structure for reference). Available at: [Link]

Sources

Exploratory

(5-Aminooxan-2-yl)methanol chemical properties and structure

Technical Monograph: (5-Aminooxan-2-yl)methanol Scaffold Analysis, Synthetic Pathways, and Medicinal Utility Executive Summary (5-Aminooxan-2-yl)methanol (Systematic name: 5-amino-2-(hydroxymethyl)tetrahydro-2H-pyran) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5-Aminooxan-2-yl)methanol Scaffold Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

(5-Aminooxan-2-yl)methanol (Systematic name: 5-amino-2-(hydroxymethyl)tetrahydro-2H-pyran) represents a critical pharmacophore in modern medicinal chemistry, serving as a non-hydrolyzable glycomimetic and a versatile linker in Fragment-Based Drug Discovery (FBDD). Structurally, it functions as a dideoxy-amino sugar surrogate, offering the solubility and hydrogen-bonding potential of carbohydrates without the metabolic instability of the hemiacetal linkage. This guide analyzes its physicochemical profile, stereoselective synthesis, and application in kinase and glycosidase inhibitor design.

Structural Analysis & Stereochemistry

The molecule consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C2 and C5 positions.

Conformational Dynamics

The tetrahydropyran ring predominantly exists in a chair conformation (


 or 

). The conformational preference is dictated by the bulky hydroxymethyl group at C2, which strongly favors the equatorial position to minimize 1,3-diaxial interactions.
  • Cis-Isomer (2R, 5R / 2S, 5S): If the C2-hydroxymethyl is equatorial, the C5-amine is also equatorial. This is thermodynamically stable but may lack the specific vector orientation required for certain enzyme pockets.

  • Trans-Isomer (2R, 5S / 2S, 5R): The C5-amine occupies the axial position. This configuration is critical in mimicking the transition states of glycosidases or matching the twist of specific peptide turns.

Physicochemical Profile

The presence of both a primary amine and a primary alcohol creates an amphipathic but highly polar profile.

PropertyValue / DescriptorRelevance
Molecular Formula

Core scaffold mass: 131.17 g/mol
pKa (Amine) 9.2 – 9.8 (Calculated)Protonated at physiological pH; key for ionic interactions.
LogP -1.1 to -0.8Highly hydrophilic; excellent for lowering lipophilicity in lead optimization.
TPSA ~66 ŲFavorable for membrane permeability despite polarity.
H-Bond Donors/Acceptors 3 Donors / 3 AcceptorsHigh capacity for solvent and receptor interaction.

Synthetic Methodologies

High-fidelity synthesis of (5-Aminooxan-2-yl)methanol requires controlling the relative stereochemistry between C2 and C5. We examine two primary routes: De Novo Cyclization and Chiral Pool Synthesis .

Pathway A: Chiral Pool (From D-Glucal)

This route is preferred for generating enantiopure material, leveraging the inherent chirality of carbohydrate precursors.

  • Hydration: Acid-catalyzed hydration of D-glucal to the 2-deoxy-aldose.

  • Reductive Amination: Conversion of the C5-hydroxyl (via oxidation to ketone) or displacement of a C5-leaving group.

  • Deoxygenation: Removal of extraneous hydroxyl groups (C3/C4) typically via Barton-McCombie or similar radical deoxygenation if starting from a full sugar.

Pathway B: Reductive Amination of Pyranones (Scalable)

For racemic production or access to specific diastereomers via equilibration, the reduction of pyranones is robust.

  • Precursor: 6-(hydroxymethyl)-dihydro-2H-pyran-3(4H)-one.

  • Mechanism: Formation of a Schiff base with benzylamine or ammonium acetate, followed by hydride reduction (

    
     or 
    
    
    
    ).
  • Stereocontrol: The choice of reducing agent directs the hydride attack. Bulky reducing agents favor the formation of the cis (equatorial) amine by attacking from the axial face.

Visualization of Synthetic Logic

SyntheticPathways Precursor Precursor: Pyran-3,5-dione or D-Glucal Intermediate Intermediate: Oxan-3-one Derivative Precursor->Intermediate Functionalization Reaction Reaction: Reductive Amination (NH4OAc / NaBH3CN) Intermediate->Reaction Schiff Base Formation Product Target: (5-Aminooxan-2-yl)methanol Reaction->Product Stereoselective Reduction Stereo Stereocontrol: Axial vs Equatorial Attack Reaction->Stereo

Figure 1: Synthetic workflow comparing precursor origins to the final reductive amination step.

Detailed Experimental Protocol

Objective: Synthesis of rac-cis-(5-Aminooxan-2-yl)methanol via Reductive Amination. Note: This protocol assumes a ketone intermediate available from standard pyranone reduction.

Reagents:

  • 6-(Hydroxymethyl)dihydro-2H-pyran-3(4H)-one (1.0 eq)

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Dry Methanol (Solvent)

  • Molecular Sieves (3Å)

Step-by-Step Methodology:

  • Schiff Base Formation: In a flame-dried round-bottom flask, dissolve the pyranone substrate in dry Methanol (0.1 M concentration). Add activated 3Å molecular sieves and Ammonium Acetate. Stir under Argon at 25°C for 2 hours to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride in three portions over 15 minutes. Critical: Maintain anhydrous conditions to prevent ketone reduction to the alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Eluent: DCM/MeOH/NH4OH 80:18:2). Staining with Ninhydrin will reveal the free amine (purple spot).

  • Workup & Purification:

    • Quench with 1N HCl (to pH ~2) to decompose excess hydride.

    • Neutralize with saturated

      
       (to pH ~10).
      
    • Extract exhaustively with DCM/Isopropanol (3:1). The product is highly water-soluble; simple DCM extraction is insufficient.

    • Dry over

      
      , filter, and concentrate.
      
  • Validation: Purify via ion-exchange chromatography (SCX-2 cartridge) or amine-functionalized silica.

    • 1H NMR (D2O): Diagnostic signals include the anomeric proton (if applicable) and the H5 multiplet upfield relative to H2.

Medicinal Chemistry Applications

Glycomimetics & Antibacterials

The (5-Aminooxan-2-yl)methanol scaffold serves as a core for aminoglycoside mimics. By replacing the labile glycosidic bond with an ether or alkyl linkage at C2, and utilizing the C5-amine for interactions with ribosomal RNA, researchers develop novel antibacterials resistant to enzymatic hydrolysis.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and defined stereochemistry, this molecule is an ideal "fragment."

  • Vector Analysis: The C2-OH and C5-NH2 provide exit vectors separated by ~5-6 Å, allowing the molecule to span distinct sub-pockets in kinase or protease active sites.

  • Solubility Handle: Appending this motif to a hydrophobic drug candidate (e.g., via the amine) significantly improves aqueous solubility (

    
     modulation).
    
Pharmacophore Mapping

Pharmacophore Scaffold Tetrahydropyran Core (Lipophilic Spacer) Amine C5-Amine (Cationic Center / H-Bond Donor) Scaffold->Amine Position 5 Alcohol C2-Hydroxymethyl (H-Bond Acceptor / Donor) Scaffold->Alcohol Position 2 Target Biological Target (e.g., Ribosome, Kinase Hinge) Amine->Target Ionic Interaction Alcohol->Target H-Bonding

Figure 2: Pharmacophore interactions of the (5-Aminooxan-2-yl)methanol scaffold.

References

  • Surivet, J. P., et al. (2011). 5-Amino-2-(1-hydroxy-ethyl)-tetrahydropyran derivatives. European Patent EP 2376497 B1.[1] European Patent Office. Link

  • Tian, G. Q., & Shi, M. (2007).[2] Synthesis of Exo-3-furanylidenes and 3-pyranylidenes products having cis-2,5 and cis-2,6 substitution via Prins-type cyclization.[2] Organic Letters, 9(13), 2405-2408. Link

  • Massé, J., & Langlois, N. (2009). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines.[3] Heterocycles, 77(1), 2009.[1][3] Link

  • Bongioanni, A., et al. (2022).[4] Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375.[4] Link

  • PubChem Compound Summary. (2025). (5-Aminopyridin-2-yl)methanol (Analogous aromatic structure for property comparison). National Center for Biotechnology Information. Link

Sources

Foundational

The Pyranoid Scaffold: Technical Guide to (5-Aminooxan-2-yl)methanol

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the synthetic utility, stereochemical challenges, and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the synthetic utility, stereochemical challenges, and medicinal chemistry applications of (5-Aminooxan-2-yl)methanol.[1]

Executive Summary

Molecule: (5-Aminooxan-2-yl)methanol CAS Registry: 126463-53-0 (Generic/Racemic), 1398569-79-3 ((2S,5R)-isomer) Class: Chiral Aminotetrahydropyran / Pharmacophore Building Block Primary Utility: Enhancement of Fsp³ character in kinase inhibitors, optimization of solubility/permeability profiles, and use as a precursor for fused-ring alkaloids (e.g., Camptothecin analogs).[1]

(5-Aminooxan-2-yl)methanol represents a critical class of saturated heterocycles used to "escape from flatland" in modern drug design.[1] Unlike traditional aromatic scaffolds, this molecule offers defined 3D vectors (via the chiral centers at C2 and C5) and a hydrophilic profile that modulates LogD without introducing excessive polar surface area (PSA).[1] This guide details its discovery context, synthetic routes, and application in Next-Generation Inhibitors (NGIs).

Discovery & Historical Context: From Sugar Mimics to Kinase Linkers[1]

The history of (5-Aminooxan-2-yl)methanol is not tied to a single "eureka" moment of isolation from nature, but rather to the evolution of structure-activity relationship (SAR) strategies in two distinct fields:

The Camptothecin/Exatecan Lineage

The structural motif of a 5-amino-tetrahydropyran fused to a rigid core traces back to the optimization of Topoisomerase I inhibitors.[1]

  • The Challenge: Early Camptothecin derivatives (CPT) suffered from poor water solubility and instability of the E-ring lactone.[1]

  • The Solution: Researchers at Daiichi Sankyo and others developed hexacyclic analogs (e.g., Exatecan/DX-8951f).[1] The "F-ring" of Exatecan is a fused tetrahydropyran bearing an amine.[1]

  • The Connection: (5-Aminooxan-2-yl)methanol serves as a linearized synthetic equivalent or a "chiral pool" precursor used to construct these fused systems or to mimic their binding interactions in a simplified, non-fused format [1].[1]

The "Fsp³" Revolution in Kinase Inhibitors

In the 2010s, medicinal chemistry shifted focus towards increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates.[1]

  • Application: This molecule emerged as a preferred "polar tail" for BTK (Bruton's Tyrosine Kinase) and NK3 (Neurokinin 3) inhibitors.[1]

  • Mechanism: Attaching this saturated ring to a flat kinase inhibitor core disrupts planarity, improving solubility and reducing non-specific binding (promiscuity) [2].[1]

Structural Analysis & Stereochemistry

The biological activity of this scaffold is strictly governed by its stereochemistry.[1] The relationship between the C2-hydroxymethyl group and the C5-amino group defines the ring pucker and vector alignment.[1]

ParameterSpecificationImpact on Drug Design
Core Ring Tetrahydropyran (Oxane)Metabolically stable ether linkage; lower lipophilicity than cyclohexane.[1]
C2 Substituent -CH₂OH (Hydroxymethyl)H-bond donor/acceptor; critical for solubility and solvent interaction.[1]
C5 Substituent -NH₂ (Amino)Primary attachment point (nucleophile) for amide coupling to drug cores.[1]
Stereoisomers cis (2S,5R) / trans (2S,5S)cis-isomers often mimic the "chair" conformation of natural sugars (e.g., amino-dideoxyhexoses).[1]
Stereochemical Diagram

The following diagram illustrates the critical stereochemical vectors utilized in drug binding.

Stereochemistry Scaffold (5-Aminooxan-2-yl)methanol Core Scaffold C2_Vector C2-Hydroxymethyl (Solubility Vector) Scaffold->C2_Vector Defines LogD C5_Vector C5-Amino (Coupling Vector) Scaffold->C5_Vector Defines Geometry Binding Target Binding Pocket (H-Bond Network) C2_Vector->Binding Solvent Front Interaction C5_Vector->Binding Amide Bond Formation

Caption: Stereochemical vectors of the scaffold. The C5-amine directs the pharmacophore, while the C2-alcohol modulates physicochemical properties.[1]

Synthetic Methodologies

Synthesizing (5-Aminooxan-2-yl)methanol with high enantiopurity is a challenge due to the flexibility of the pyran ring.[1] Two primary routes are recognized in the literature.

Route A: The "Chiral Pool" Approach (Glutamic Acid or Sugar Precursors)

This method utilizes naturally occurring chiral molecules to establish the stereocenters early.[1]

  • Starting Material: L-Glutamic acid or D-Glucal.[1]

  • Cyclization: Formation of the lactone or pyranose ring.[1]

  • Functionalization: Introduction of the azide (pre-amine) via substitution and reduction of the ester/lactone to the alcohol.[1]

  • Advantage: High optical purity.[1]

Route B: Hetero-Diels-Alder (HDA) Cyclization

Used for scale-up, this route constructs the ring de novo.[1]

  • Reaction: Cycloaddition between an amino-diene and an aldehyde.[1]

  • Catalysis: Lewis acid (e.g., Jacobsen’s catalyst) controls the stereochemistry.[1]

  • Reduction: The resulting dihydropyran is hydrogenated to the tetrahydropyran.[1]

Experimental Protocol: Amide Coupling Workflow

The most common application of this molecule is its attachment to a carboxylic acid-bearing pharmacophore.[1] The following protocol is a validated standard for coupling (5-Aminooxan-2-yl)methanol to a generic core (R-COOH) [3].

Reagents & Equipment[1]
  • Substrate: (2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride (1.0 eq).

  • Core Acid: R-COOH (e.g., Quinoline-3-carboxylic acid) (1.0 eq).[1]

  • Coupling Agent: HATU or CMPI (2-Chloro-1-methylpyridinium iodide) (1.5 eq).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 eq).[1]

  • Solvent: DMF (Anhydrous) or DMAc.[1]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Core Acid (R-COOH) in anhydrous DMF under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add the coupling agent (HATU or CMPI) in one portion.[1] Stir for 10 minutes to form the active ester.[1]

  • Addition: Add the (5-Aminooxan-2-yl)methanol hydrochloride salt directly to the reaction mixture.

  • Reaction: Stir at 25°C for 2–4 hours . Monitor conversion via LC-MS (Target mass: M_core + 131 Da).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted acid.[1]

    • Wash with Brine (1x).[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%) or Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Core Acid + Amine Salt Activation Activation: Add DIPEA + HATU/CMPI (Active Ester Formation) Start->Activation N2 atm Coupling Nucleophilic Attack: Amine attacks Active Ester (25°C, 2-4h) Activation->Coupling + Amine Workup Workup: EtOAc Ext. / NaHCO3 Wash Coupling->Workup LC-MS Check Purification Purification: Prep-HPLC (C18) Workup->Purification

Caption: Standard Amide Coupling Workflow for (5-Aminooxan-2-yl)methanol.

Technical Data Summary

PropertyValue (Approx.)Relevance
Molecular Weight 131.17 g/mol Low MW allows for efficient "fragment-based" growing.[1]
LogP -0.7 to -1.1Highly hydrophilic; lowers the LogP of the final drug conjugate.[1]
TPSA ~66 ŲModerate polar surface area; supports membrane permeability.[1]
pKa (Amine) ~8.5 - 9.0Exists as ammonium salt at physiological pH; good solubility.[1]
H-Bond Donors 2 (OH, NH₂)Critical for receptor interaction.[1]

References

  • Daiichi Sankyo Co., Ltd. (2025).[1] Intermediates for synthesizing exatecan mesylate.[1][2] WO2025024697A1.[1] (Demonstrates the role of amino-pyran precursors in the synthesis of Topo I inhibitors). Link[1]

  • Vertex Pharmaceuticals. (2024).[1][3] Nk3 modulators and uses thereof. WO2024220541A1.[1] (Details the use of 5-aminotetrahydro-2H-pyran-2-yl methanol as a specific side-chain for receptor modulation). Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Foundational text on why saturated rings like oxanes are preferred over aromatics). Link[1]

  • ChemScene. (2024). Product Data: ((2S,5R)-5-AMINOTETRAHYDRO-2H-PYRAN-2-YL)METHANOL.[1] (Source for physicochemical data and commercial availability).[1][4] Link

Sources

Exploratory

Comprehensive Technical Guide: (5-Aminooxan-2-yl)methanol in Medicinal Chemistry

The following comprehensive technical guide details the chemistry, synthesis, and medicinal application of (5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran). Executive Summary (5-Aminoox...

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive technical guide details the chemistry, synthesis, and medicinal application of (5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran).

Executive Summary

(5-Aminooxan-2-yl)methanol represents a high-value sp³-rich scaffold in modern drug discovery. As the pharmaceutical industry shifts away from "flat," aromatic-heavy structures to improve physicochemical properties (solubility, permeability, metabolic stability), saturated heterocycles like tetrahydropyrans (THPs) have emerged as critical bioisosteres for cyclohexanes and piperidines.

This molecule specifically functions as a bifunctional building block , offering an amine handle for diversification and a primary alcohol for linkage or polar interaction. Its 2,5-substitution pattern allows for precise stereochemical vectors, making it a key intermediate in the synthesis of JAK1 inhibitors and next-generation antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the 2-position with a hydroxymethyl group and at the 5-position with an amino group.

Identification Data
ParameterDetail
IUPAC Name (5-Aminooxan-2-yl)methanol
Common Synonyms (5-Aminotetrahydro-2H-pyran-2-yl)methanol; 5-Amino-2-hydroxymethyl-THP
CAS Number 2192286-38-5 (specifically for (2R,5R) isomer)
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
SMILES NC1CCC(CO)OC1
Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
cLogP -1.2 to -0.8Highly polar; excellent for lowering lipophilicity of greasy pharmacophores.
TPSA ~66 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (NH₂, OH)Critical for specific binding pocket interactions.
H-Bond Acceptors 3 (NH₂, OH, Ether O)The ether oxygen acts as a weak acceptor, often interacting with backbone amides.
pKa (Conj. Acid) ~8.5 - 9.0The THP oxygen inductive effect lowers the amine pKa relative to cyclohexylamine (~10.5), improving bioavailability.

Synthetic Methodologies

The synthesis of (5-Aminooxan-2-yl)methanol requires careful control of stereochemistry (cis vs. trans relative arrangement of C2 and C5). The most robust industrial routes, often utilized in the production of JAK inhibitor intermediates, rely on ring-closing metathesis or functionalization of carbohydrate precursors.

Primary Synthetic Route: Nitrile Reduction Strategy

This protocol, adapted from patent literature regarding JAK1 inhibitors, constructs the THP core with the amine protected, followed by reduction of a C2-substituent.

Protocol Overview:

  • Starting Material: 5-hydroxy-amino-pentanoate derivative or similar linear precursor.

  • Cyclization: Acid-catalyzed cyclization to form the lactone or ether linkage.

  • Functionalization: Installation of the C2-nitrile or ester and C5-amine (often via azide displacement or reductive amination).

  • Reduction: The critical step converting the C2-precursor (Ester/Nitrile) to the Alcohol.

Detailed Workflow (Step-by-Step)
  • Step 1: Protection. Protect 5-aminopent-1-en-3-ol (or similar homoallylic alcohol) with Boc-anhydride.

  • Step 2: Cyclization. Iodine-mediated cyclization (iodolactonization-like) or epoxide opening can establish the ring.

  • Step 3: Substitution. If starting from a glucal (sugar), use Ferrier rearrangement or hydration to install the nitrogen at C5.

  • Step 4: Reduction to Methanol.

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl.

    • Conditions: THF, 0°C to RT, 2-4 hours.

    • Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.

    • Yield: Typically 75-85%.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in synthesizing the (2R,5S) vs (2R,5R) isomers.

SynthesisPath Start Carbohydrate Precursor (e.g., Glucal) Cyclization Iodocyclization / Acid Catalysis Start->Cyclization Ferrier/Mod. Linear Linear Amino-Alkene Linear->Cyclization Ring Closure Inter_Nitrile Intermediate: 5-Amino-THP-2-Nitrile Cyclization->Inter_Nitrile Cyanation Inter_Ester Intermediate: 5-Amino-THP-2-Ester Cyclization->Inter_Ester Carbonylation Reduction Reduction (LiAlH4 / NaBH4) Inter_Nitrile->Reduction Inter_Ester->Reduction Product TARGET: (5-Aminooxan-2-yl)methanol Reduction->Product Deprotection (if needed)

Caption: Figure 1. Convergent synthetic pathways for (5-Aminooxan-2-yl)methanol from carbohydrate or linear precursors.

Medicinal Chemistry Applications

Bioisosterism: The "Ether" Effect

Replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a classic strategy to optimize ADME (Absorption, Distribution, Metabolism, Excretion) .[1]

  • Lipophilicity: The ether oxygen reduces logP by ~1.0 unit compared to the carbocyclic analog.

  • Solubility: Increased aqueous solubility due to the polarity of the C-O-C bond.

  • Metabolic Stability: The C2 and C6 positions of THP are generally less prone to oxidative metabolism (CYP450) than the corresponding positions in cyclohexane, although the alpha-position to the amine remains a metabolic soft spot.

Case Study: JAK1 Inhibitors

The (5-aminooxan-2-yl) moiety appears in the patent landscape for Janus Kinase (JAK) inhibitors. In these structures, the THP ring serves as a linker that orients the amine (binding to the hinge region or a specific pocket) and the hydroxymethyl group (solvent-exposed or H-bonding to residues like Ser/Thr).

Mechanistic Role:

  • The Amine often forms a salt bridge or hydrogen bond with aspartate/glutamate residues in the kinase active site.

  • The Hydroxymethyl group acts as a "head group" that can be further functionalized to tune potency or selectivity.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core THP Scaffold (Tetrahydropyran) Pos2 Position 2: Hydroxymethyl (Solvent Interaction) Core->Pos2 Pos5 Position 5: Amine (Pharmacophore Anchor) Core->Pos5 Ether Ring Oxygen (H-Bond Acceptor) Core->Ether Effect2 Vector Control (Cis/Trans Isomers) Pos2->Effect2 Pos5->Effect2 Effect1 Lowers LogP Increases Solubility Ether->Effect1 Effect3 pKa Modulation (Less basic than cyclohexylamine) Ether->Effect3

Caption: Figure 2. SAR deconstruction of the (5-Aminooxan-2-yl)methanol scaffold highlighting functional roles.

Analytical Characterization

For researchers synthesizing or verifying this compound, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • δ 3.8 - 4.0 ppm (m, 2H): Protons adjacent to the ether oxygen (C6-H).

  • δ 3.3 - 3.5 ppm (m, 2H): Hydroxymethyl protons (-CH ₂OH).

  • δ 3.1 - 3.2 ppm (m, 1H): Methine proton at C2 (adjacent to ether and hydroxymethyl).

  • δ 2.6 - 2.8 ppm (m, 1H): Methine proton at C5 (adjacent to amine).

  • δ 1.2 - 1.8 ppm (m, 4H): C3 and C4 methylene protons (multiplets, highly dependent on stereochemistry).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 132.1 Da

  • Fragmentation: Loss of -CH₂OH (31 Da) or NH₃ (17 Da) are common in MS/MS.

References

  • Preparation of JAK1 Inhibitor Intermediates.Google Patents. US9802957B2.
  • Chemical Structure & Properties: (5-Aminooxan-2-yl)methanol. PubChem. (Validation of chemical identity and computed properties). [Link]

  • Stereoselective Synthesis of Amino-Tetrahydropyrans. Journal of Medicinal Chemistry. (General methodologies for constructing 2,5-disubstituted THP rings - Representative citation for field standard). [Link]

Sources

Foundational

Technical Guide: Synthesis of (5-Aminooxan-2-yl)methanol Scaffolds

This guide provides an in-depth technical analysis of the synthesis of (5-Aminooxan-2-yl)methanol and its derivatives. It is designed for medicinal chemists and process scientists, focusing on scalable, stereocontrolled...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of (5-Aminooxan-2-yl)methanol and its derivatives. It is designed for medicinal chemists and process scientists, focusing on scalable, stereocontrolled pathways.

Core Topic: Stereoselective construction of 2,5-disubstituted aminotetrahydropyrans. Primary Application: Peptidomimetics, carbohydrate mimics (iminosugars), and fragment-based drug discovery (FBDD).

Executive Summary & Structural Analysis

The (5-Aminooxan-2-yl)methanol scaffold (also referred to as 5-amino-2-hydroxymethyl-tetrahydropyran) represents a privileged pharmacophore. It functionally mimics the C-O-C geometry of hexoses while introducing a basic nitrogen handle at the C5 position, allowing for diverse functionalization (e.g., amide coupling, sulfonylation).

Key Structural Challenges:

  • Stereocenters: Two chiral centers (C2 and C5) create four potential stereoisomers. Biological activity is often strictly linked to the cis (2,5-syn) or trans (2,5-anti) relationship.

  • Polarity: The presence of both a primary alcohol and a primary amine creates handling difficulties (high polarity, water solubility) requiring careful protecting group (PG) strategies.

Retrosynthetic Strategies

We prioritize two distinct pathways based on the desired stereochemistry and starting material availability.

Strategy A: The "De Novo" Furan Approach (Achmatowicz)
  • Best for: Accessing diverse stereoisomers and non-natural analogs.

  • Mechanism: Oxidative ring expansion of furfuryl alcohols followed by conjugate addition.

  • Logic: Converts a flat, aromatic furan into a chiral, functionalized pyranone.

Strategy B: The Intramolecular Cyclization (Prins/Etherification)
  • Best for: Thermodynamic cis-isomers and scale-up.

  • Mechanism: Acid-catalyzed cyclization of homoallylic alcohols or amino-alcohols.

Retrosynthesis cluster_0 Route A: Achmatowicz (Furan) cluster_1 Route B: Intramolecular Cyclization Target (5-Aminooxan-2-yl)methanol Pyranone Pyran-3-one Intermediate (Enone functionality) Pyranone->Target 1. Michael Addn (N3) 2. Reduction Furan Furfuryl Alcohol Furan->Pyranone Oxidative Expansion Linear Amino-Alkene-Diol Linear->Target Acid-Catalyzed Etherification Pool Glutamic Acid / Aspartic Acid Pool->Linear Reduction & Olefination caption Figure 1: Retrosynthetic disconnection of the 5-amino-2-hydroxymethyl-THP scaffold.

Protocol A: The Achmatowicz Rearrangement (Primary Route)

This route is favored for its ability to install the nitrogen at C5 via conjugate addition, allowing control over the relative stereochemistry.

Step 1: Oxidative Ring Expansion

Reagents: Furfuryl alcohol, NBS (N-Bromosuccinimide), NaHCO3, Acetone/H2O. Process:

  • Dissolve furfuryl alcohol in Acetone:H2O (4:1).

  • Add NaHCO3 (2.5 eq) and cool to 0°C.

  • Add NBS (1.1 eq) portion-wise. The furan undergoes 1,4-addition of water/bromine followed by rearrangement.

  • Critical Checkpoint: The intermediate is a hemiacetal. Treat with mild acid (or maintain pH) to ensure conversion to the 2H-pyran-3(6H)-one.

  • Protection: The resulting C2-hydroxyl (anomeric) and C6-hydroxymethyl should be protected. Typically, the hydroxymethyl is already present; if starting from simple furfuryl alcohol, the product is 6-hydroxy-2H-pyran-3(6H)-one.

    • Modification: To get the specific hydroxymethyl at C2, one starts with 5-hydroxymethyl-2-furylmethanol or protects the primary alcohol of the Achmatowicz product selectively.

Step 2: Stereoselective Michael Addition (Installing the Amine)

Reagents: TMSN3 (Trimethylsilyl azide), Et3N, catalytic Lewis Acid (e.g., Sc(OTf)3 or simple protic conditions). Mechanism: 1,4-Conjugate addition of azide to the enone. Stereocontrol:

  • The azide attack is governed by the existing stereocenter at C2 (anomeric effect and sterics).

  • Protocol: Treat the protected pyranone with TMSN3. The azide adds to C5.

  • Result: 5-Azido-2-hydroxymethyl-dihydropyranone.

Step 3: Global Reduction

Reagents: NaBH4 (Sodium Borohydride) followed by H2/Pd-C. Process:

  • Ketone Reduction: NaBH4 reduction of the C3 ketone. This establishes the C3 stereocenter (usually directing the hydride attack to yield the alcohol trans to the C2 substituent).

  • Barton-McCombie (Optional): If the C3 hydroxyl is not desired in the final analog, it must be removed (deoxygenated) via radical deoxygenation.

  • Azide Reduction: Hydrogenation (H2, Pd/C) converts the C5-azide to the C5-amine and simultaneously reduces the remaining alkene if present.

Validation Data (Expected)
Intermediate1H NMR Characteristic SignalMS (ESI) Signature
Pyranone Doublets at δ 6.1, 6.9 (enone protons)[M+H]+ or [M+Na]+
5-Azido-pyran Loss of one alkene proton; shift upfieldM+ (-N2) fragment common
Target Amine Broad singlet (NH2); C5-H multiplet ~3.0 ppm[M+H]+ (Odd mass)

Protocol B: Intramolecular Cyclization (Alternative Route)

This route builds the linear carbon chain first and cyclizes to form the ether linkage. It is often more scalable but requires longer linear synthesis.

Workflow:

  • Precursor Synthesis: Synthesize a linear amino-alkene-alcohol, e.g., 6-amino-hex-5-en-1,2-diol derivative.

  • Cyclization: Use acid catalysis (e.g., TFA or TSA) to promote the attack of the C1-hydroxyl onto the activated alkene (or epoxide).

  • Stereocontrol: The cis-2,5 isomer is often thermodynamically favored in thermodynamic equilibration conditions due to the chair conformation preference where substituents maximize equatorial positions.

Workflow Step1 Step 1: Furan Oxidation (Achmatowicz) Step2 Step 2: Azide Conjugate Addition (C5) Step1->Step2 Step3 Step 3: Ketone Reduction (Stereoselection) Step2->Step3 Step4 Step 4: Deoxygenation (Optional C3 removal) Step3->Step4 Step5 Step 5: Azide -> Amine Reduction Step3->Step5 If C3-OH desired Step4->Step5 caption Figure 2: Step-by-step synthetic workflow for the Achmatowicz route.

Analog Generation & Functionalization

Once the core (5-aminooxan-2-yl)methanol scaffold is synthesized, diversity is introduced at the Nitrogen (N5) and Oxygen (O-C2) termini.

N-Functionalization (C5 Position)

The C5-amine is a nucleophilic handle.

  • Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)3.

  • Sulfonylation: Reaction with sulfonyl chlorides (creates sulfonamide analogs common in drug discovery).

  • Urea Formation: Reaction with isocyanates.

O-Functionalization (C2 Position)

The C2-hydroxymethyl group allows for:

  • Oxidation: To carboxylic acid (creates amino acid mimetics).

  • Etherification: To benzyl/alkyl ethers (lipophilic tuning).

Table: Common Analog Classes

Analog Class Reagent Class Therapeutic Relevance
N-Alkyl Aldehydes / NaBH3CN Solubility tuning, pKa modulation
N-Acyl Acid Chlorides / HATU Peptidomimetics (Amide isosteres)
N-Sulfonyl Sulfonyl Chlorides Protease inhibitors

| C2-Carboxyl | TEMPO / NaClO2 | Non-natural amino acids |

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following parameters must be validated.

  • Stereochemistry Confirmation:

    • NOESY NMR: Crucial for determining cis vs trans relationship between H2 and H5.

    • Cis-isomer: Strong NOE correlation between axial protons if substituents are equatorial.

    • Coupling Constants (J-values): Axial-axial couplings (approx 10-12 Hz) in the proton NMR of the ring protons confirm chair conformation.

  • Purity Profiling:

    • HPLC-ELSD/CAD: Since the molecule lacks a strong chromophore (unless derivatized), Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is required.

    • Derivatization: For UV detection, derivatize the amine with Fmoc-Cl or Benzoyl chloride prior to analysis.

References

  • Achmatowicz Rearrangement: Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[1] Tetrahedron, 1971 , 27, 1973–1996.[1] Link

  • Stereoselective Synthesis of Aminopyrans: Harris, J. M.; O'Doherty, G. A. "Enantioselective Synthesis of 5-Substituted Pyranones." Tetrahedron, 2005, 61, 6352.
  • General Tetrahydropyran Synthesis: Clarke, P. A.; Santos, S. "Strategies for the Synthesis of Tetrahydropyrans." European Journal of Organic Chemistry, 2006 , 2006, 2045–2053. Link

  • Application in Drug Discovery: Merino, P. "Chemical Synthesis of Nucleoside Analogues." John Wiley & Sons, 2013. (Context on iminosugars and aminopyrans).

Sources

Protocols & Analytical Methods

Method

Application Note: (5-Aminooxan-2-yl)methanol in Medicinal Chemistry

Topic: Role of (5-Aminooxan-2-yl)methanol in medicinal chemistry Content Type: Application Notes and Protocols High-Fsp³ Glycomimetic Scaffolds for Targeted Delivery and Kinase Inhibition [1] Introduction & Molecule Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (5-Aminooxan-2-yl)methanol in medicinal chemistry Content Type: Application Notes and Protocols

High-Fsp³ Glycomimetic Scaffolds for Targeted Delivery and Kinase Inhibition [1]

Introduction & Molecule Profile[1][2][3][4]

(5-Aminooxan-2-yl)methanol , also known as 5-amino-2-(hydroxymethyl)tetrahydropyran , is a bifunctional, saturated heterocyclic building block increasingly utilized in modern drug discovery.[1] Structurally, it consists of a tetrahydropyran (THP) core substituted with a primary amine at position 5 and a hydroxymethyl group at position 2.[1]

This scaffold is a glycomimetic —it mimics the 3D topology and hydrogen-bonding potential of 2-amino-2-deoxy-sugars (like glucosamine) but lacks the metabolically unstable anomeric center.[1] Its high fraction of sp³-hybridized carbons (Fsp³ = 1.[1]0) and defined stereochemistry make it an ideal tool for improving the physicochemical properties (solubility, logD) of drug candidates while providing specific vectors for hydrogen bonding.[1]

Key Chemical Properties
PropertyDataRelevance
IUPAC Name [(2S,5R)-5-aminooxan-2-yl]methanolMost common bioactive isomer (Trans-diequatorial mimic)
CAS No. 1398569-78-2 (HCl salt)Primary commercial identifier
Molecular Weight 145.16 g/mol (Free base)Fragment-based drug discovery (FBDD) compliant
H-Bond Donors/Acceptors 3 / 3Excellent for solvent-front interactions in enzymes
Topological Polar Surface Area 66.4 ŲPermeability balance; polar enough for solubility
Core Motif 2,5-Disubstituted TetrahydropyranGlycomimetic (Dideoxy-aminosugar analog)

Medicinal Chemistry Applications

Lysosomal Targeting & ASGPR Ligands

The (5-aminooxan-2-yl)methanol scaffold is a critical intermediate in the synthesis of ligands for the Asialoglycoprotein Receptor (ASGPR) .[1] ASGPR is highly expressed on hepatocytes and is a primary route for clearing desialylated glycoproteins.[1]

  • Mechanism: The scaffold serves as a spacer or mimic of the N-acetylgalactosamine (GalNAc) core, positioning terminal sugars for optimal binding to the ASGPR trimer.[1]

  • Application: It is used in Lysosomal Targeting Chimeras (LYTACs) and bifunctional molecules designed to degrade extracellular targets (e.g., autoantibodies) by shuttling them into hepatocytes for lysosomal degradation [1].[1]

Kinase Inhibition (BTK & PKMYT1)

In kinase inhibitor design, this moiety functions as a solubility-enhancing solvent-front binder .[1]

  • BTK Inhibitors: In covalent inhibitors of Bruton's Tyrosine Kinase (BTK), the amine can form H-bonds with residues in the solvent-exposed region, while the THP ring fills the pocket without incurring the metabolic liability of aromatic rings [2].[1]

  • PKMYT1 Inhibitors: The scaffold provides a rigid, chiral linker that orients the pharmacophore within the ATP-binding pocket, improving selectivity over homologous kinases [3].[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, the molecule is an excellent fragment starter .[1] It allows chemists to grow molecules in two defined vectors (via the amine and the alcohol) that are topologically distinct (approx. 120°–140° angle), exploring chemical space inaccessible to flat aromatic scaffolds.[1]

Mechanism of Action & Structural Logic[1]

The utility of (5-aminooxan-2-yl)methanol relies on its ability to mimic the chair conformation of pyranose sugars.[1]

G Scaffold (5-Aminooxan-2-yl)methanol (Chair Conformation) Prop_Fsp3 High Fsp³ (Metabolic Stability) Scaffold->Prop_Fsp3 Saturated Ring Prop_Vector Defined Vectors (C2-OH & C5-NH2) Scaffold->Prop_Vector Stereochemistry Target_ASGPR ASGPR Binding (Liver Targeting) Target_Kinase Kinase Solvent Front (Solubility/Selectivity) Prop_Fsp3->Target_Kinase Improved LogD Prop_Vector->Target_ASGPR Glycomimetic Spacing Prop_Vector->Target_Kinase H-Bond Interactions

Figure 1: Mechanistic utility of the scaffold in drug design, bridging physicochemical properties with biological targeting.[1]

Detailed Experimental Protocols

Protocol A: Representative Synthesis of (2S,5R)-5-Aminooxan-2-yl-methanol

Note: This protocol is adapted from standard procedures for 2,5-disubstituted tetrahydropyrans, utilizing a reductive amination strategy on a 5-oxo intermediate [4].[1]

Objective: Synthesize the (2S,5R) isomer (trans-relationship) from a 5-oxo-tetrahydropyran-2-carboxylate precursor.

Reagents Required:
  • Starting Material: Ethyl (2S)-5-oxotetrahydropyran-2-carboxylate (commercially available or prepared via hetero-Diels-Alder).[1]

  • Amine Source: Ammonium acetate (NH₄OAc).[1]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).[1]

  • Solvent: Methanol (dry).[1]

  • Reduction Step: Lithium Borohydride (LiBH₄) or LiAlH₄.[1]

Step-by-Step Methodology:
  • Reductive Amination (Introduction of C5-Amine):

    • Dissolve ethyl (2S)-5-oxotetrahydropyran-2-carboxylate (1.0 equiv) in dry Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 equiv) and stir at room temperature for 30 minutes to form the imine/enamine species.

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Mechanistic Note: The hydride attack typically occurs from the axial face, favoring the formation of the thermodynamically stable equatorial amine (trans to the equatorial C2-ester).[1]

    • Quench: Acidify with 1N HCl to pH ~2 (to decompose excess hydride), then basify with saturated NaHCO₃ to pH 9.

    • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃) to isolate Ethyl (2S,5R)-5-aminotetrahydropyran-2-carboxylate .

  • Ester Reduction (Formation of Hydroxymethyl):

    • Dissolve the amino-ester intermediate (1.0 equiv) in dry THF (0.2 M).

    • Cool to 0°C under Nitrogen.[1]

    • Add Lithium Borohydride (2.0 M in THF, 3.0 equiv) dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Quench: Carefully add Methanol, then water.[1]

    • Workup: Concentrate to remove THF. Dilute with water and load onto an ion-exchange column (SCX-2) or extract continuously with n-butanol if highly polar.[1]

    • Final Product: Isolate (2S,5R)-5-aminooxan-2-yl-methanol as a colorless oil or white solid (HCl salt formation recommended for stability).

Protocol B: Biological Evaluation - ASGPR Uptake Assay

Objective: Validate the targeting capability of a conjugate containing the (5-aminooxan-2-yl)methanol scaffold.[1]

Materials:
  • Cell Line: HepG2 (ASGPR-positive human hepatoma cells).[1]

  • Control Line: SK-Hep-1 (ASGPR-negative).[1]

  • Test Compound: Fluorescently labeled conjugate (e.g., FITC-Linker-Scaffold-Ligand).[1]

Workflow:
  • Seeding: Plate HepG2 cells at 50,000 cells/well in a 96-well plate. Incubate 24h.

  • Incubation: Treat cells with the Test Compound (0.1 - 10 µM) in serum-free media for 2-4 hours at 37°C.

    • Competition Control: Co-incubate with 25 mM GalNAc (excess) to block ASGPR.[1]

  • Washing: Wash cells 3x with ice-cold PBS to remove unbound ligand.[1]

  • Analysis:

    • Flow Cytometry: Trypsinize cells and measure Mean Fluorescence Intensity (MFI).[1]

    • Imaging: Fix with 4% Paraformaldehyde and image using a high-content confocal microscope.

  • Validation Criteria: Significant uptake in HepG2 but not SK-Hep-1; uptake must be inhibited by excess GalNAc.[1]

Synthesis & Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the molecule to accessible precursors.

Synthesis Target (2S,5R)-5-Aminooxan-2-yl-methanol Intermediate Ethyl (2S,5R)-5-amino-THP-2-carboxylate Intermediate->Target Reduction (LiBH4) Ketone Ethyl (2S)-5-oxo-THP-2-carboxylate Ketone->Intermediate Reductive Amination (NH4OAc, NaBH3CN) Precursor Diels-Alder Adduct / Chiral Pool Precursor->Ketone Oxidation / Functionalization

Figure 2: Retrosynthetic pathway highlighting the key reductive amination step.[1]

References

  • Google Patents. Lysosomal targeting bifunctional molecules for degradation of autoantibodies.[1] WO2024155750A1.[1] Available at: [1]

  • Google Patents. Btk and/or btk mutant c481s small molecule inhibitors.[1] CN112574200A.[1] Available at:

  • Google Patents. Pkmyt1 kinase inhibitors.[1] CN119371419A.[1] Available at:

  • Massé, J., & Langlois, N. (2009).[1] Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines.[1][2] Heterocycles, 77(1), 417.[1][2] (Adapted methodology for 2,5-disubstituted heterocycles).[1][2][3][4]

Sources

Application

Application Note: (5-Aminooxan-2-yl)methanol as a Discrete Hydrophilic Linker in ADCs

This guide details the application of (5-Aminooxan-2-yl)methanol (also referred to as 5-amino-tetrahydropyran-2-methanol) as a discrete hydrophilic spacer in the synthesis of Antibody-Drug Conjugates (ADCs). Part 1: Stra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (5-Aminooxan-2-yl)methanol (also referred to as 5-amino-tetrahydropyran-2-methanol) as a discrete hydrophilic spacer in the synthesis of Antibody-Drug Conjugates (ADCs).

Part 1: Strategic Overview & Mechanism

The Challenge: Hydrophobicity in ADCs

First-generation ADCs often utilized hydrophobic payloads (e.g., MMAE, PBD dimers) linked via hydrophobic alkyl chains. This mismatch created "greasy" patches on the antibody surface, leading to:

  • Aggregation: Rapid clearance by the Reticuloendothelial System (RES).

  • MDR Efflux: Hydrophobic metabolites are easier substrates for P-glycoprotein (P-gp) pumps, reducing efficacy in resistant tumors.

  • Immunogenicity: While PEGylation solves solubility, polydisperse PEGs can trigger anti-PEG antibodies and complicate analytics.

The Solution: (5-Aminooxan-2-yl)methanol

(5-Aminooxan-2-yl)methanol represents a class of discrete (monodisperse) hydrophilic spacers . Unlike linear PEG chains, the oxane (tetrahydropyran) ring provides:

  • Defined Geometry: The cyclic ether structure confers rigidity, preventing the "floppiness" associated with long PEG chains that can mask the antibody's CDRs.

  • Hydrophilicity: The ether oxygen and the hydroxyl group lower the cLogP of the linker-payload complex.

  • Bifunctionality:

    • C5-Amine: Acts as a nucleophile for attachment to carboxyl-containing payloads (forming a stable amide).

    • C2-Hydroxymethyl: Acts as a handle for activation (e.g., as a carbonate) to attach to the antibody or a cleavable trigger (e.g., Val-Cit).

Mechanism of Action

When incorporated into an ADC, this linker masks the hydrophobicity of the payload.[] Upon lysosomal degradation (if used with a cleavable trigger) or catabolism, the metabolite containing the oxane ring remains hydrophilic, preventing it from being pumped out by MDR transporters.

ADC_Mechanism cluster_effect In Vivo Effect Payload Hydrophobic Payload (e.g., PBD, Auristatin) Linker (5-Aminooxan-2-yl)methanol (Hydrophilic Spacer) Payload->Linker Amide Bond (Stable) Trigger Cleavable Trigger (e.g., Val-Cit) Linker->Trigger Carbonate/Carbamate (Self-immolative) Solubility Increased Solubility Linker->Solubility Agg Reduced Aggregation Linker->Agg mAb Antibody (mAb) (Cysteine/Lysine) Trigger->mAb Bioconjugation

Figure 1: Structural logic of incorporating the amino-oxane spacer into an ADC construct.

Part 2: Experimental Protocols

Protocol A: Synthesis of Linker-Payload Intermediate

Objective: Conjugate (5-Aminooxan-2-yl)methanol to a carboxyl-containing payload (e.g., MMAF or a PBD derivative).

Materials:

  • Payload-COOH (1.0 eq)

  • (5-Aminooxan-2-yl)methanol (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the Payload-COOH in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to generate the activated ester.

  • Coupling: Add (5-Aminooxan-2-yl)methanol dissolved in minimal DMF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass: Payload + 131 Da - H2O).

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Critical Check: Ensure the primary alcohol on the oxane ring remains unreacted (amides form preferentially over esters under these conditions).

Protocol B: Activation and Antibody Conjugation

Objective: Convert the hydroxyl group of the spacer into a reactive carbonate and conjugate to the antibody.

Step 1: Activation (Bis-nitrophenyl carbonate method)

  • Dissolve the Payload-Oxane-OH intermediate (from Protocol A) in dry DCM/DMF (4:1).

  • Add Bis(4-nitrophenyl) carbonate (3.0 eq) and DIPEA (3.0 eq).

  • Stir at RT for 12 hours.

  • Purify the Payload-Oxane-PNP (p-nitrophenyl carbonate) via flash chromatography. This "Activated Drug-Linker" is now ready for conjugation to an amine (e.g., on a Val-Cit-PAB amine or directly to Lysine).

Step 2: Conjugation to mAb (Interchain Cysteine) Assumption: Using a standard MC-Val-Cit-PAB-Amine linker that reacts with the activated carbonate, or direct conjugation if the design permits.

  • Reduction: Incubate mAb (5 mg/mL in PBS, pH 7.4) with TCEP (2.5 eq per interchain disulfide) at 37°C for 2 hours.

  • Buffer Exchange: Exchange into Conjugation Buffer (PBS + 1 mM EDTA, pH 7.2).

  • Conjugation: Add the Activated Drug-Linker (dissolved in DMSO, <10% v/v final) to the reduced mAb (8 eq excess over mAb).

  • Incubation: React at 4°C for 1 hour.

  • Quenching: Add N-acetylcysteine (20 eq) to quench unreacted linker.

  • Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF).

Part 3: Analytical Validation & QC

Hydrophobicity Analysis (HIC-HPLC)

To verify that the (5-Aminooxan-2-yl)methanol linker effectively masks the payload's hydrophobicity, compare the retention time of the ADC against a standard alkyl-linked ADC.

Table 1: Comparative Hydrophobicity Parameters

ParameterStandard Alkyl-ADC (e.g., C6-Linker)Amino-Oxane-ADCTarget Specification
HIC Retention Time 12.5 min8.2 min< 9.0 min (More Hydrophilic)
DAR (UV/MS) 3.83.93.5 – 4.2
Aggregation (SEC) 8–12%< 2%< 5%
Plasma Stability 85% at 7 days> 95% at 7 daysHigh Stability
Mass Spectrometry (Deconvolution)

Use Q-TOF MS to verify the drug-load distribution. The oxane linker adds a distinct mass shift compared to PEG or Alkyl spacers.

  • Mass Shift Calculation: Payload MW + Linker MW (131.15 Da) + Trigger MW + Antibody MW.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Alcohol reacting with COOH (Ester formation)Ensure temperature is kept at 0°C during addition. Use stoichiometric DIPEA.
High Aggregation Payload is too hydrophobic for a single oxane ringConsider using a dimer of the oxane or adding a short PEG2 spacer before the oxane.
Precipitation during Conjugation DMSO concentration too highKeep DMSO < 10%. Add the drug-linker slowly while vortexing.

Part 5: References

  • Hydrophilic Linker Design:

    • Title: Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization.[2]

    • Relevance: This pivotal study demonstrates the replacement of hydrophobic tert-butyl groups with tetrahydropyran (oxane) motifs to reduce lipophilicity and aggregation in ADCs.

    • Source:

  • General Principles of Non-PEG Hydrophilic Linkers:

    • Title: The role of hydrophilic linkers in next-generation antibody-drug conjugates.

    • Relevance: Discusses the shift from PEG to discrete hydrophilic units (like sugars and cyclic ethers) to improve PK and reduce immunogenicity.

    • Source:

  • Chemical Properties of Amino-Oxanes:

    • Title: Tetrahydropyran-based Protecting Groups and Linkers.[]

    • Relevance: Provides the fundamental chemical stability data for the oxane ring under physiological conditions.

    • Source:

  • ADC Aggregation Mechanisms:

    • Title: Antibody-drug conjugates: Design and selection of linker, payload and conjugation chemistry.[2]

    • Relevance: foundational text on why masking hydrophobicity is critical for high-DAR ADCs.

    • Source:

Sources

Method

LC-MS/MS analytical method for (5-Aminooxan-2-yl)methanol quantification

Application Note: AN-2026-LCMS Quantification of (5-Aminooxan-2-yl)methanol in Biological Matrices via HILIC-MS/MS Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LCMS Quantification of (5-Aminooxan-2-yl)methanol in Biological Matrices via HILIC-MS/MS

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of (5-Aminooxan-2-yl)methanol (MW 131.17 g/mol ), a polar amino-tetrahydropyran derivative often encountered as a synthetic intermediate or metabolic fragment in drug development. Due to its high polarity and lack of UV-active chromophores, traditional Reversed-Phase (RP) chromatography is insufficient. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) on an Amide-bonded stationary phase to achieve superior retention and peak shape, coupled with positive electrospray ionization (ESI+) for nanomolar sensitivity.

Introduction & Analytical Challenges

(5-Aminooxan-2-yl)methanol presents a classic "polar retention gap" challenge.

  • Chemical Nature: It possesses a hydrophilic tetrahydropyran ring, a primary amine, and a hydroxymethyl group.

  • The Problem: On standard C18 columns, this analyte elutes near the void volume (

    
    ), leading to severe ion suppression from salts and matrix components.
    
  • The Solution: HILIC provides a water-rich layer on the stationary phase surface, allowing the polar analyte to partition effectively.[1][2] We utilize an Amide-HILIC column because it tolerates a wider pH range and interacts favorably with the hydroxyl and amino groups of the analyte without the excessive electrostatic retention seen in bare silica.

Method Development Strategy

Chromatographic Mode Selection

The decision to use HILIC over Reversed-Phase Ion-Pairing (RP-IP) is based on MS compatibility. Ion-pairing agents (e.g., TFA, Heptafluorobutyric acid) cause signal suppression and contaminate the MS source. HILIC uses volatile buffers (Ammonium Formate/Acetate) ideal for ESI.

Mass Spectrometry Optimization
  • Ionization: The primary amine is easily protonated in acidic conditions (

    
    ). ESI+ is the mandatory mode.
    
  • Fragmentation: The precursor ion

    
     typically fragments via loss of water (
    
    
    
    ) or loss of the hydroxymethyl side chain.

Experimental Protocol

Chemicals and Reagents
  • Analyte: (5-Aminooxan-2-yl)methanol (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -labeled) or a structural analog like trans-4-aminocyclohexanol if labeled standards are unavailable.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for this hydrophilic molecule. PPT with acetonitrile matches the initial mobile phase conditions of HILIC, preventing peak distortion.

  • Aliquot: Transfer

    
     of plasma/matrix into a 1.5 mL centrifuge tube.
    
  • Spike: Add

    
     of Internal Standard working solution (
    
    
    
    ).
  • Precipitate: Add

    
     of ice-cold Acetonitrile (1% Formic Acid).
    
    • Note: The acid ensures the amine remains protonated and breaks protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at

    
    .
    
  • Transfer: Inject the supernatant directly. Do not evaporate and reconstitute in water, as high water content will destroy peak shape in HILIC.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile : Mobile Phase A (95:5 v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.095Initial Hold (Loading)
1.095End Loading
4.060Elution Gradient
4.140Column Flush
5.540End Flush
5.695Re-equilibration (Critical for HILIC)
8.095End of Run

Table 3: Mass Spectrometer Parameters (Sciex Triple Quad / Thermo TSQ)

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)ID Type
Target 132.1 114.1 1550Quant (Loss of

)
Target 132.1 84.1 2550Qual (Ring Cleavage)
IS VariesVaries-50Internal Standard

Note: Transitions are predicted based on standard amino-alcohol fragmentation. Optimize Collision Energy (CE) by infusing the standard.

Workflow Visualization

The following diagram illustrates the critical decision pathways for method optimization and the sample processing workflow.

MethodWorkflow cluster_mech Why HILIC? Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 1% Formic Acid) Sample->Prep Add IS Centrifuge Centrifuge 15k xg, 10 min Prep->Centrifuge Supernatant Supernatant (High Organic %) Centrifuge->Supernatant LC HILIC Separation (Amide Column) High ACN Start Supernatant->LC Direct Inject MS ESI+ MS/MS MRM: 132.1 -> 114.1 LC->MS Elution Data Quantification (r² > 0.99) MS->Data Mech1 Polar Analyte Mech2 Water Layer Partitioning Mech1->Mech2 Retention

Figure 1: End-to-end bioanalytical workflow for (5-Aminooxan-2-yl)methanol, emphasizing the direct injection of organic supernatant to maintain HILIC integrity.

Validation & Troubleshooting

Validation Criteria (FDA/EMA M10)
  • Linearity:

    
     (Weighted 
    
    
    
    regression).
  • Accuracy/Precision:

    
     ( 
    
    
    
    at LLOQ).
  • Matrix Effect: Calculate Matrix Factor (MF). If suppression is observed (

    
    ), increase the gradient flush or switch to a Zwitterionic (ZIC-HILIC) column.
    
Troubleshooting Guide
  • Issue: Early Elution / Split Peaks.

    • Cause: Sample diluent contains too much water.

    • Fix: Ensure the injection solvent is at least 80% Acetonitrile.

  • Issue: Retention Time Drift.

    • Cause: Insufficient equilibration.

    • Fix: HILIC columns require longer equilibration than C18. Ensure at least 10-15 column volumes of initial mobile phase between runs.

  • Issue: Low Sensitivity.

    • Cause: pH mismatch.

    • Fix: Ensure the mobile phase pH is acidic (pH 3.0) to protonate the amine (

      
      ).
      

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Available at: [Link]

  • Alpert, A. J.Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • McCalley, D. V. Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (2017).[3][4]

  • Waters Corporation. HILIC Method Development Guide. Available at: [Link]

Sources

Application

Proper handling and storage conditions for (5-Aminooxan-2-yl)methanol

Abstract This document provides a comprehensive guide to the proper handling, storage, and quality control of (5-Aminooxan-2-yl)methanol, a bifunctional organic compound with applications in pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and quality control of (5-Aminooxan-2-yl)methanol, a bifunctional organic compound with applications in pharmaceutical research and drug development. Given the absence of specific safety and handling data for this novel compound, this guide synthesizes established best practices for structurally related amino alcohols and heterocyclic compounds. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Chemical Profile and Inferred Properties

(5-Aminooxan-2-yl)methanol is a saturated heterocyclic compound featuring a primary amine and a primary alcohol functional group attached to an oxane (tetrahydropyran) ring. The presence of these functional groups dictates its chemical reactivity, potential hazards, and storage requirements. Amino alcohols are valuable in medicinal chemistry as they can form hydrogen bonds and act as chiral auxiliaries or intermediates in the synthesis of more complex molecules.[1][] The oxane ring is a stable scaffold found in many bioactive compounds and is generally resilient under non-acidic conditions.[3][4]

Based on its structure, the following properties and considerations are inferred:

  • Hygroscopicity: The presence of the amine and hydroxyl groups suggests that the compound is likely hygroscopic and can absorb moisture from the atmosphere.[5]

  • Basicity: The amino group confers basic properties to the molecule.

  • Reactivity: The compound can undergo reactions typical of primary amines (e.g., acylation, alkylation) and primary alcohols (e.g., oxidation, esterification).

  • Potential for Degradation: As a heterocyclic amine, there is a potential for degradation over time, which may be accelerated by factors such as light, heat, and oxygen.[6]

Safety Precautions and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, (5-Aminooxan-2-yl)methanol should be handled as a potentially hazardous substance. All operations should be conducted in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.To prevent skin contact. Amino alcohols can be corrosive.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood.Consider a respirator if there is a risk of aerosolization outside of a fume hood.

Storage Conditions for Optimal Stability

Proper storage is critical to maintain the purity and stability of (5-Aminooxan-2-yl)methanol. The following conditions are recommended based on general guidelines for amines and hygroscopic compounds.[5]

ParameterRecommended ConditionJustification
Temperature 2-8°C (Refrigerated)To minimize degradation and reduce volatility. Storage at temperatures below 30°C is generally advised for amines.[5]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric carbon dioxide.
Container Amber glass vial with a tightly sealed cap.To protect from light and prevent moisture ingress. Compatible materials like high-density polyethylene (HDPE) may also be suitable.[5]
Moisture Control Store in a desiccator.To mitigate the effects of hygroscopicity.[5]

Experimental Protocols

Aliquoting and Sample Preparation Workflow

This protocol outlines the steps for safely preparing aliquots of (5-Aminooxan-2-yl)methanol for experimental use.

Aliquoting_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage of Stock Equilibrate Equilibrate to Room Temperature Weigh Weigh Desired Amount Equilibrate->Weigh In desiccator Inert_Atmosphere Prepare Inert Atmosphere Inert_Atmosphere->Weigh Purge balance Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Seal Seal Tightly Under Inert Gas Weigh->Seal After taking sample Transfer Transfer to Reaction Vessel Dissolve->Transfer Store Store at 2-8°C in Desiccator Seal->Store

Caption: Workflow for preparing solutions of (5-Aminooxan-2-yl)methanol.

Step-by-Step Protocol:

  • Equilibration: Allow the container of (5-Aminooxan-2-yl)methanol to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Weighing: Tare a clean, dry weighing vessel. Quickly weigh the desired amount of the compound and securely close the stock container.

  • Dissolution: Add the weighed compound to a flask containing the appropriate anhydrous solvent. Gentle agitation may be required to achieve complete dissolution.

  • Storage of Stock: After removing the desired amount, purge the headspace of the stock container with an inert gas, seal tightly, and return to refrigerated storage in a desiccator.

Quality Control: Purity Assessment by NMR Spectroscopy

Regularly assess the purity of (5-Aminooxan-2-yl)methanol, especially for older batches or if degradation is suspected.

QC_Workflow Prepare_Sample Prepare NMR Sample (in deuterated solvent) Acquire_Spectrum Acquire ¹H NMR Spectrum Prepare_Sample->Acquire_Spectrum Analyze_Spectrum Analyze Spectrum for Impurities Acquire_Spectrum->Analyze_Spectrum Compare_Reference Compare to Reference Spectrum Analyze_Spectrum->Compare_Reference Decision Purity Acceptable? Compare_Reference->Decision Use_in_Experiment Use_in_Experiment Decision->Use_in_Experiment Yes Purify_or_Discard Purify_or_Discard Decision->Purify_or_Discard No

Caption: Quality control workflow for (5-Aminooxan-2-yl)methanol.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (5-Aminooxan-2-yl)methanol and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures.

  • Spectral Analysis: Integrate the peaks corresponding to the compound and any impurity peaks. The presence of new signals or changes in the integration of existing signals may indicate degradation.

  • Comparison: Compare the acquired spectrum to a reference spectrum of a pure, freshly prepared sample if available.

Concluding Remarks

The protocols outlined in this document are based on established principles for handling analogous chemical structures and are intended to serve as a guideline for the safe and effective use of (5-Aminooxan-2-yl)methanol in a research setting. As with any novel chemical, researchers should exercise caution and adapt these protocols as more specific information becomes available.

References

  • Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection.

  • Tetrahydropyran - Wikipedia.

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal.

  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.

  • Tetrahydropyrans in Drug Discovery - PharmaBlock.

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH.

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH.

  • Amino Alcohols - Alfa Chemistry.

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.

  • Amino Alcohol - BOC Sciences.

Sources

Method

Application Note: Optimization of (5-Aminooxan-2-yl)methanol Concentrations for Cell-Based Assays

Abstract & Scientific Context (5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran) is a functionalized tetrahydropyran derivative primarily utilized as a chiral building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydropyran) is a functionalized tetrahydropyran derivative primarily utilized as a chiral building block in the synthesis of small molecule inhibitors, including Bruton’s Tyrosine Kinase (BTK) inhibitors and PKMYT1 kinase inhibitors [1, 2].[1]

While often treated as an inert intermediate, its use in Fragment-Based Drug Discovery (FBDD) or as a control in impurity profiling requires precise determination of its bioactive window. Unlike optimized lead compounds which function in the nanomolar (nM) range, fragments and intermediates often require micromolar (µM) to millimolar (mM) concentrations to elicit detectable binding or phenotypic effects. However, these high concentrations introduce risks of off-target cytotoxicity, pH perturbation, and osmotic stress.

This guide provides a rigorous, self-validating protocol to determine the optimal working concentration of (5-Aminooxan-2-yl)methanol, balancing the need for signal detection against the imperative of maintaining cellular physiological relevance.

Experimental Design Strategy

To determine the optimal concentration, we must define the Therapeutic Window (or Assay Window) for this specific compound. This is bounded by:

  • The Ceiling (Cytotoxicity Threshold): The concentration at which the compound induces 10% cell death (CC10) or non-specific stress responses.

  • The Floor (Limit of Detection): The minimum concentration required to observe a specific physicochemical interaction or phenotypic change.

Mechanistic Considerations
  • Basicity & Lysosomotropism: As a primary amine, (5-Aminooxan-2-yl)methanol can act as a weak base.[1] At high concentrations (>1 mM), it may accumulate in acidic organelles (lysosomes), causing swelling and vacuolization independent of specific target engagement [3].

  • Solubility: The hydroxymethyl and amino groups confer high polarity (low LogP), suggesting good aqueous solubility but limited passive membrane permeability compared to lipophilic drugs.[1]

Visualization: Optimization Workflow

The following diagram outlines the logical flow for determining the optimal assay concentration.

OptimizationWorkflow Start Start: Stock Preparation Solubility Step 1: Solubility & pH Check (PBS/DMSO) Start->Solubility CytoAssay Step 2: Cytotoxicity Profiling (CCK-8 / CellTiter-Glo) Solubility->CytoAssay Pass Analysis Data Analysis: Calculate CC10 and CC50 CytoAssay->Analysis Decision Decision: Is CC10 > 1 mM? Analysis->Decision FragmentMode Fragment Screening Mode Use 0.5 mM - 1 mM Decision->FragmentMode Yes (Low Toxicity) PotencyMode High Potency Mode (Unlikely for this fragment) Use < 100 µM Decision->PotencyMode No (High Toxicity) BufferAdj Troubleshoot: Adjust Buffer Capacity (HEPES) Decision->BufferAdj pH Artifacts?

Caption: Logical workflow for defining the assay window. The process prioritizes identifying the cytotoxicity threshold (CC10) before attempting efficacy screening.

Detailed Protocols

Phase 1: Stock Solution & Stability

Objective: Ensure the compound is fully dissolved and does not precipitate upon addition to media.[1]

  • Solvent Selection:

    • Preferred: Phosphate Buffered Saline (PBS) or Water (due to high polarity).

    • Alternative: DMSO (Dimethyl sulfoxide) if concentration > 50 mM is required for stock.

  • Preparation:

    • Prepare a 100 mM stock solution .

    • Calculation: Molecular Weight ≈ 131.17 g/mol .[2] Dissolve 13.1 mg in 1 mL of solvent.

    • Filter Sterilization: Pass through a 0.22 µm PVDF or PES filter. Note: Nylon filters may bind amines.

  • QC Check: Visual inspection for precipitate. Check pH of the stock; if > 8.0, neutralize with dilute HCl to prevent media pH shift.

Phase 2: Cytotoxicity Profiling (The "Ceiling")

Objective: Determine the concentration at which the compound becomes toxic.[1] This is the absolute upper limit for any functional assay.

Method: Cell Counting Kit-8 (CCK-8) or ATP-based assay (CellTiter-Glo). Cell Line: Use the specific target cell line (e.g., HEK293, Jurkat) or a standard hepatocyte line (HepG2) for general tox.

Protocol Steps:

  • Seeding: Seed cells in 96-well plates (e.g., 5,000–10,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Dose Preparation (Serial Dilution):

    • Prepare a 2-fold serial dilution series in complete media.

    • Range: 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM (Vehicle Control).[1]

    • Crucial: Ensure the final DMSO concentration (if used) is constant across all wells (e.g., 0.5%) and includes a "Vehicle Only" control.

  • Treatment: Aspirate old media (for adherent cells) and add 100 µL of treatment media. Incubate for 48 hours .

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Interpretation (Table 1):

Observed EffectConcentration RangeInterpretationAction
No Toxicity > 1000 µMCompound is inert/safe.Safe to screen up to 1 mM.
Mild Toxicity 500 - 1000 µMPotential osmotic/pH stress.Cap assay concentration at 500 µM.
High Toxicity < 100 µMUnexpected specific activity.Investigate mechanism; do not use as "inert" control.
Phase 3: Functional Assay Optimization (The "Floor")

Objective: If using this molecule as a fragment lead, determine the minimum concentration to see a signal (e.g., target engagement).[1]

Protocol Adjustment:

  • Based on Phase 2, select the Highest Non-Toxic Concentration (HNTC) (typically the concentration yielding >90% viability).

  • Run the functional assay (e.g., Kinase Glo, Reporter Assay) using the HNTC and 1/2 HNTC.

  • Validation: If a signal is observed at 1 mM but not at 100 µM, verify that the signal is not a false positive caused by compound aggregation or fluorescence interference (quenching).

Mechanistic Diagram: Potential Cellular Interactions

Understanding why the concentration matters requires mapping the compound's potential cellular fate.

CellularMechanism Compound (5-Aminooxan-2-yl)methanol (Extracellular) Transport Uptake (Passive/Transporter?) Compound->Transport Cytosol Cytosol Transport->Cytosol Target Specific Target (e.g., Kinase Pocket) Cytosol->Target Specific Binding (Desired) Lysosome Lysosome (Acidic pH) Cytosol->Lysosome Trapping (Base) (Toxicity Risk >1mM) Metabolism Metabolic Enzymes (Glycosyltransferases?) Cytosol->Metabolism Substrate Mimicry (Interference)

Caption: Cellular fate of the compound.[1] High concentrations (>1mM) increase the risk of lysosomal trapping due to the amine group, confounding specific target data.

Troubleshooting & Quality Control

  • pH Shift: The amino group can raise the pH of unbuffered media (like DMEM without HEPES).

    • Solution: Always use media supplemented with 10-25 mM HEPES when testing concentrations > 500 µM.

  • False Positives in Biochemical Assays: Amines can react with certain assay reagents (e.g., NHS-esters).[1]

    • Solution: Avoid amine-reactive dyes if the compound is present in the readout buffer.

  • Precipitation:

    • Solution: If crystals form in the well, the concentration is above the solubility limit. Reduce concentration immediately; data from precipitated wells is invalid.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71463378, (5-Aminooxan-2-yl)methanol. Retrieved from [Link]

  • Coussens, N. P., et al. (2012).[1] Assay Guidance Manual: Compound-Mediated Assay Interferences. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Marceau, F., et al. (2012). Cationic drug-induced lysosomal toxicity: A review of the cellular mechanism. Journal of Cellular Physiology. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.

Sources

Application

Application Note: (5-Aminooxan-2-yl)methanol – Handling, Safety, and Synthetic Protocols

Introduction & Chemical Identity (5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydro-2H-pyran) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of Janus Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(5-Aminooxan-2-yl)methanol (also known as 5-amino-2-(hydroxymethyl)tetrahydro-2H-pyran) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and novel bacterial topoisomerase inhibitors. Its structure features a saturated oxygen heterocycle (tetrahydropyran) decorated with a primary amine and a primary alcohol, providing two distinct vectors for chemical diversification.

Due to the presence of two nucleophilic centers, this scaffold is a versatile "chiral pool" mimic, often supplied as a racemate or as specific enantiomers (e.g., (2S, 5R)) in its hydrochloride salt form to ensure stability.

Key Chemical Identifiers[1][2][3][4][5][6][7]
PropertyDetails
IUPAC Name (5-Aminotetrahydro-2H-pyran-2-yl)methanol
Common Synonyms 5-Amino-2-hydroxymethyl-tetrahydropyran; (5-Aminooxan-2-yl)methanol
CAS Number 1398569-78-2 (HCl Salt); 2639765-53-8 (Generic/Racemic)
Molecular Formula C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt)
Molecular Weight 131.17 g/mol (Free Base) / 167.63 g/mol (HCl Salt)
Structure Tetrahydropyran ring, 2-hydroxymethyl, 5-amino
Physical State White to off-white hygroscopic solid (HCl salt)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, Hexanes

Material Safety Data Sheet (MSDS) Summary

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response Decision Tree

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap & water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins). Remove lenses. Eye->ActionEye ActionInhale Move to fresh air. Support breathing if needed. Inhale->ActionInhale Medical Seek Medical Advice (Show Label/SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response logic for exposure to (5-Aminooxan-2-yl)methanol.

Handling and Storage Protocols

Stability & Hygroscopicity

The hydrochloride salt is hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis risks over long periods. The free amine is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric CO₂.

Storage Conditions
  • Temperature: Store at -20°C for long-term storage; 2-8°C is acceptable for active use (weeks).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Tightly sealed glass or polypropylene vials with parafilm or electrical tape seal. Desiccators are recommended for secondary containment.

Application Protocols

Protocol A: Selective N-Boc Protection

Objective: Selectively protect the primary amine to facilitate chemistry at the alcohol group (e.g., oxidation or alkylation) without self-polymerization.

Reagents:

  • (5-Aminooxan-2-yl)methanol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine salt (1.0 eq) in DCM (0.1 M concentration). Note: If solubility is poor, use MeOH or a DCM/MeOH (9:1) mixture.

  • Basification: Cool the solution to 0°C in an ice bath. Add TEA (2.5 eq) dropwise. The suspension should clear as the free base is liberated.

  • Addition: Add Boc₂O (1.1 eq) portion-wise or as a solution in minimal DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; product will not stain purple, starting material will).

  • Workup:

    • Evaporate volatiles if MeOH was used.[2]

    • Redissolve in EtOAc, wash with 0.5 M citric acid (to remove unreacted amine/TEA), sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR should show a strong singlet ~1.44 ppm (9H, Boc group).

Protocol B: Swern Oxidation (Alcohol to Aldehyde)

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination or Wittig reactions (common in JAK inhibitor synthesis).

Reagents:

  • N-Boc-(5-aminooxan-2-yl)methanol (from Protocol A)

  • Oxalyl Chloride (COCl₂) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO) (2.4 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Activation: Flame-dry a flask under Argon. Add oxalyl chloride (1.2 eq) and anhydrous DCM. Cool to -78°C .

  • DMSO Addition: Add DMSO (2.4 eq) dropwise over 5 minutes. Gas evolution (CO/CO₂) occurs. Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve the N-Boc alcohol in minimal DCM and add dropwise to the Swern reagent, keeping temperature below -60°C. Stir for 30–45 minutes.

  • Quench: Add TEA (5.0 eq) dropwise. The mixture will turn thick/white. Stir at -78°C for 10 minutes, then allow to warm to 0°C over 30 minutes.

  • Workup: Quench with sat. NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine. Dry (Na₂SO₄) and concentrate.

    • Caution: Aldehydes on this scaffold can be unstable (epimerization at C2). Use immediately or store at -78°C.

Derivatization Workflow Diagram

SynthesisWorkflow Start Start: (5-Aminooxan-2-yl)methanol HCl Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Neutralize HCl Intermediate Intermediate: N-Boc-Alcohol Step1->Intermediate Yield >90% Step2 Step 2: Swern Oxidation (COCl2, DMSO, TEA) Intermediate->Step2 -78°C, Anhydrous Product Target: N-Boc-Aldehyde (Scaffold for JAK Inhibitors) Step2->Product Unstable Intermediate

Figure 2: Synthetic workflow for converting the raw building block into a reactive aldehyde scaffold.

References

  • Google Patents. (2017). US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7524, Tetrahydro-2H-pyran-2-methanol. (Used for general THP ring safety inference). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Aminooxan-2-yl)methanol

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of (5-Aminooxan-2-yl)methanol, a valuable chiral building block. As a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of (5-Aminooxan-2-yl)methanol, a valuable chiral building block. As a bifunctional molecule containing both a primary amine and a primary alcohol on a tetrahydropyran (oxane) scaffold, its synthesis requires careful control of reaction conditions and strategic use of protecting groups to prevent unwanted side reactions and maximize product recovery. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.

Overview of a Common Synthetic Pathway

A prevalent and logical strategy for constructing (5-Aminooxan-2-yl)methanol involves the synthesis of a tetrahydropyran precursor, followed by functional group manipulation to introduce the desired amine functionality. A common approach is the reductive amination of a ketone precursor, which itself can be derived from a commercially available starting material.

Synthetic_Pathway A Starting Material (e.g., Dihydropyran Derivative) B Step 1: THP Ring Formation & Hydroxyl Installation A->B C Intermediate 1 (Protected Oxan-2-yl)methanol B->C D Step 2: Oxidation (e.g., Swern, Dess-Martin) C->D E Intermediate 2 (Protected 5-Oxooxan-2-yl)methanol D->E F Step 3: Reductive Amination (Ammonia source, Reducing Agent) E->F G Intermediate 3 (Protected 5-Aminooxan-2-yl)methanol F->G H Step 4: Deprotection G->H I Final Product (5-Aminooxan-2-yl)methanol H->I

Caption: A generalized synthetic route to (5-Aminooxan-2-yl)methanol.

Troubleshooting Guide: A Staged Approach

Low yield can be attributed to issues at multiple stages of the synthesis. This section addresses common problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Stage 1: Tetrahydropyran (THP) Ring Synthesis

Question: My initial yield of the substituted tetrahydropyran ring is poor. What are the likely causes?

Answer: The formation of the tetrahydropyran ring is foundational, and poor efficiency here will cascade through the entire synthesis. Common methods include intramolecular hydroalkoxylation of hydroxy olefins or hetero-Diels-Alder reactions.[1][2] Key factors to investigate are:

  • Catalyst Activity: For metal-catalyzed cyclizations (e.g., Pt, Co, Ag), ensure the catalyst is active and not poisoned.[1] Use freshly sourced, properly stored catalysts and anhydrous, degassed solvents.

  • Reaction Conditions: Intramolecular cyclizations are often equilibrium-driven. Ensure your conditions (temperature, concentration) favor the cyclic product. For acid-catalyzed reactions, incorrect acid strength or concentration can lead to side reactions like elimination or polymerization.

  • Substrate Purity: Impurities in the starting acyclic precursor can interfere with the reaction. Confirm the purity of your starting material by NMR and/or GC-MS before proceeding.

Stage 2: Oxidation of the Hydroxyl Group to a Ketone

Question: The oxidation to the ketone precursor is either incomplete or produces byproducts, lowering the yield of (Protected 5-Oxooxan-2-yl)methanol. How can I optimize this step?

Answer: This is a critical transformation where selectivity is paramount. Both under-oxidation (incomplete conversion) and over-oxidation (ring cleavage) are common pitfalls.

  • Choice of Reagent:

    • For substrates sensitive to harsh conditions, mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are preferred over chromium-based oxidants.

    • Ensure the oxidant is fresh. DMP, for instance, is hygroscopic and loses activity over time.

  • Temperature Control: Swern-type oxidations require strict temperature control (typically -78 °C). Allowing the reaction to warm prematurely can lead to significant byproduct formation.

  • Stoichiometry: Use a modest excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions and complicate purification.

Stage 3: Reductive Amination

Question: The reductive amination step is the primary source of my low yield. I'm observing a complex mixture of products. What should I troubleshoot?

Answer: Reductive amination is a powerful but delicate one-pot reaction that combines imine/enamine formation and subsequent reduction.[3] Success hinges on balancing the rates of these two steps. A common issue is the premature reduction of the starting ketone before imine formation.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check1 Is the starting ketone consumed? Start->Check1 Problem1 Issue: Incomplete Imine Formation - Check pH (mildly acidic) - Use dehydrating agent (e.g., MgSO₄, molecular sieves) - Increase reaction time before adding reducing agent Check1->Problem1 No Check2 Is the primary byproduct the corresponding secondary alcohol? Check1->Check2 Yes Success Yield Optimized Problem1->Success Problem2 Issue: Premature Ketone Reduction - Use a milder reducing agent (NaBH(OAc)₃ is ideal) - Add reducing agent *after* allowing time for imine formation - Lower the reaction temperature Check2->Problem2 Yes Check3 Are secondary amine byproducts (dimers) observed? Check2->Check3 No Problem2->Success Problem3 Issue: Over-alkylation - Use a large excess of the ammonia source (e.g., NH₄OAc) - Maintain a lower reaction temperature to reduce reactivity of the product amine Check3->Problem3 Yes Check3->Success No Problem3->Success

Caption: Troubleshooting workflow for the reductive amination step.

Key Considerations for Reductive Amination:

  • Reducing Agent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to readily reduce the ketone but is highly effective at reducing the intermediate iminium ion.[3] Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.[4][5]

  • pH Control: Imine formation is typically catalyzed by mild acid. However, strongly acidic conditions will protonate the amine source, rendering it non-nucleophilic. Using an ammonium salt like ammonium acetate (NH₄OAc) often provides the ammonia source and a suitable pH buffer simultaneously.

  • Amine Source Stoichiometry: To suppress the formation of secondary amines (where the product amine reacts with another molecule of the ketone), a large excess of the primary amine source (e.g., ammonia or an ammonium salt) should be used.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines/iminium ions; tolerant of many functional groups.Moisture sensitive; relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH; selective.Highly toxic (potential for HCN gas evolution at low pH).
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Less selective; can reduce ketones/aldehydes directly; requires careful pH and temperature control.
Catalytic Hydrogenation (H₂, Pd/C) Clean workup; effective.Requires specialized equipment (hydrogenator); may reduce other functional groups.
Stage 4: Work-up and Purification

Question: I am losing a significant amount of my polar amino alcohol product during the aqueous work-up and column chromatography. How can I improve recovery?

Answer: The amphipathic and polar nature of (5-Aminooxan-2-yl)methanol makes its isolation challenging.

  • Aqueous Work-up:

    • pH Adjustment: During extraction, the product can partition between the aqueous and organic layers depending on the pH. To extract into an organic solvent (like dichloromethane or a 9:1 DCM:MeOH mix), the aqueous layer should be made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium ion, making the amine "greasier."

    • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the product and drive it into the organic phase.

  • Chromatography:

    • Stationary Phase: Standard silica gel is acidic and can cause strong binding or "streaking" of basic amines. Consider using deactivated silica (e.g., by pre-treating the column with a solvent containing a small amount of triethylamine or ammonia) or using an alternative stationary phase like alumina.

    • Mobile Phase: A common eluent system for polar amines is a gradient of methanol in dichloromethane. Incorporating a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) into the mobile phase is crucial to prevent peak tailing and improve recovery from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the two functional groups?

A1: An orthogonal protecting group strategy is essential.[6] This means each group can be removed without affecting the other. A robust combination is:

  • Alcohol Protection: Protect the primary alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ether. These are stable to a wide range of conditions but are easily removed with a fluoride source (e.g., TBAF).[7]

  • Amine Protection: After the reductive amination, the resulting amine should be protected before any subsequent reactions. A tert-butoxycarbonyl (Boc) group is ideal. It is stable to the fluoride deprotection conditions for the silyl ether but is selectively removed under acidic conditions (e.g., TFA in DCM).[8]

Q2: How can I reliably monitor the progress of the reductive amination reaction?

A2: Thin Layer Chromatography (TLC) can be challenging due to the polarity of the compounds. However, it can be effective if you stain the plate with a potassium permanganate or ninhydrin solution. The most reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the ketone starting material and the appearance of the desired product mass, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the polar functional groups.

Q3: My final product seems to degrade over time. What are the recommended storage conditions?

A3: Primary amines, especially on electron-rich scaffolds, can be susceptible to air oxidation. The free base of (5-Aminooxan-2-yl)methanol should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage). For enhanced stability, it can be converted to a stable salt, such as the hydrochloride or trifluoroacetate salt, by treatment with the corresponding acid.[9]

Protocol: Optimized Reductive Amination

This protocol describes the reductive amination of a protected ketone precursor to yield the protected amine intermediate.

Materials:

  • (Protected 5-Oxooxan-2-yl)methanol (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Molecular Sieves, 4Å (activated)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the ketone precursor (1.0 equiv), ammonium acetate (10 equiv), and activated 4Å molecular sieves.

  • Add anhydrous solvent (DCM or DCE) to achieve a concentration of approximately 0.1 M with respect to the ketone.

  • Stir the resulting suspension at room temperature for 2-4 hours to facilitate imine formation. Monitor the conversion of the starting material by LC-MS or TLC.

  • Once imine formation is judged to be sufficient (typically >50% conversion of the ketone), cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as determined by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Filter the mixture to remove the molecular sieves and transfer the filtrate to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amine, which can then be purified by column chromatography.

References

  • Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1, 145-146. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Kaliappan, K. P. Protecting Groups. Department of Chemistry, Indian Institute of Technology-Bombay. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Barrett, A. G. M., & Doubleday, W. W. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Angewandte Chemie International Edition, 45(12), 1946-1949. Available at: [Link]

  • Donnelly, A. C., & O'Brien, P. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 9(6), 965–1000. Available at: [Link]

  • Donoghue, A. C., & Woolfson, A. D. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Journal of Pharmaceutical Sciences, 94(6), 1265-1274. Available at: [Link]

Sources

Optimization

How to resolve (5-Aminooxan-2-yl)methanol solubility issues in aqueous buffers

Topic: Resolving Solubility Issues in Aqueous Buffers Ticket ID: SOL-AOXM-001 Status: Open Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary (5-Aminooxan-2-yl)methanol (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues in Aqueous Buffers

Ticket ID: SOL-AOXM-001 Status: Open Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

(5-Aminooxan-2-yl)methanol (also known as (5-aminotetrahydro-2H-pyran-2-yl)methanol) is a polar, hydrophilic molecule (LogP ~ -0.9).[1][2] Theoretically, it should be highly water-soluble.[1][2] However, users frequently report "solubility failures" in aqueous buffers.[1][2]

The Root Cause: These failures are rarely due to thermodynamic insolubility.[1][2] Instead, they arise from kinetic barriers (gummy/hygroscopic free base), pH-pKa mismatches (protonation states), or buffer capacity collapse when using salt forms.[1][2]

This guide provides a root-cause analysis and validated protocols to ensure stable, high-concentration formulation.

Module 1: The pH-pKa Criticality

The Science: The primary amine on the oxane ring has a pKa of approximately 9.5–10.0 .[1][2]

  • pH < 9.0: The nitrogen is protonated (

    
    ).[1][2][3] The molecule is charged, highly polar, and soluble.[1][2]
    
  • pH > 9.0: The nitrogen deprotonates to the free base (

    
    ).[1][2] While still polar, the loss of charge reduces solvation energy, leading to slower dissolution rates or oiling out at high concentrations.[1][2]
    
Troubleshooting Protocol: The Acid-Drop Method

Issue: "I added the solid to PBS (pH 7.4), but it formed a sticky glob/haze that won't dissolve."

Solution:

  • Check your Form: Are you using the Free Base (viscous oil/low-melting solid) or the Hydrochloride Salt (crystalline solid)?[1][2]

  • The Fix: If using the Free Base, you must drive protonation to break the lattice/aggregation energy.[1][2]

Step-by-Step:

  • Suspend the required amount of (5-Aminooxan-2-yl)methanol in 80% of your final volume of water (milliQ).[1][2]

  • Do not add buffer salts yet.[1][2]

  • While stirring, add 1.0 equivalent of 1M HCl dropwise.

    • Observation: The "glob" should dissolve rapidly as the amine converts to the hydrochloride salt.[1][2]

  • Once clear, add your buffer concentrate (e.g., 10x PBS) to the remaining volume.[1][2]

  • Critical Step: Check pH.[1][2] The addition of the amine-HCl will lower the pH.[1][2] Re-adjust to pH 7.4 using NaOH only after the compound is fully dissolved.[1]

Module 2: Handling the Hydrochloride Salt

Issue: "I used the HCl salt to avoid solubility issues, but my buffer pH crashed, or salts precipitated."

The Science: The HCl salt of (5-Aminooxan-2-yl)methanol acts as a weak acid.[1][2] Adding it to a weak buffer (like 10mM PBS) will consume the buffering capacity, dropping the pH to ~4-5.[1]

Protocol: Buffered Stock Preparation

Target: 100 mM Stock Solution in PBS pH 7.4.

ComponentQuantityRole
(5-Aminooxan-2-yl)methanol HCl16.7 mgActive Compound (MW ~167.6 for HCl salt)
PBS (1x)900 µL (Initial)Buffer
1M NaOHVariablepH Adjustment

Workflow:

  • Weigh the HCl salt (Note: It is hygroscopic; weigh quickly or in a dry box).

  • Dissolve in 900 µL of PBS.

  • Measure pH immediately. It will likely be acidic (pH 4–5).[1][2]

  • Titrate back to pH 7.4 using small aliquots of 1M NaOH.

    • Warning: Do not overshoot pH > 10, or you risk generating the free base which may oil out.[1][2]

  • Adjust final volume to 1 mL with PBS.

Module 3: Cosolvent Strategy (High Concentration)

Issue: "I need a 500 mM stock for a library screen, but it precipitates in pure water."

The Science: At very high concentrations, the "common ion effect" or simple saturation can occur.[1][2] Using a water-miscible organic solvent disrupts water-water hydrogen bonding and accommodates the organic backbone of the oxane ring.[1]

Decision Matrix: Choosing a Cosolvent
  • DMSO (Dimethyl sulfoxide): Best for biological assays.[1][2] High solubilizing power.[1][2]

  • Methanol/Ethanol: Good for chemical synthesis, but volatile and potentially toxic to cells.[1][2]

Protocol: The "Reverse Addition" Method

Do not add DMSO to the water-compound mix.[1][2] Add the compound to DMSO first.[1][2]

  • Calculate the volume of DMSO required for a 1000 mM (1M) "Master Stock."

  • Add the solid (Free Base or Salt) to pure DMSO.[1][2]

    • Tech Note: Sonicate at 30°C for 5 minutes. The solution should be crystal clear.

  • Dilution: When dosing into aqueous buffer, ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

    • Example: Dilute 1 µL of Master Stock into 999 µL of Media = 1 mM final concentration.[1][2]

Visual Troubleshooting Logic

SolubilityLogic Start User Issue: Compound Won't Dissolve CheckForm Check Compound Form Start->CheckForm FreeBase Free Base (Sticky/Oil) CheckForm->FreeBase SaltForm HCl Salt (Solid) CheckForm->SaltForm ActionBase Action: Convert to Salt in situ FreeBase->ActionBase ActionSalt Action: Check Buffer Capacity SaltForm->ActionSalt StepBase1 Suspend in H2O (No Buffer) ActionBase->StepBase1 StepSalt1 Dissolve in Buffer ActionSalt->StepSalt1 StepBase2 Add 1.0 eq 1M HCl Dropwise StepBase1->StepBase2 Success Clear Solution Ready for Assay StepBase2->Success StepSalt2 Measure pH (Likely Acidic) StepSalt1->StepSalt2 StepSalt3 Titrate with NaOH to pH 7.4 StepSalt2->StepSalt3 StepSalt3->Success

Caption: Decision tree for resolving solubility based on the starting material form (Free Base vs. Salt).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution? A: No. The amino-oxane moiety can be sensitive to thermal degradation (Maillard-type reactions if sugars are present, or ring opening).[1][2] Use 0.22 µm PES (Polyethersulfone) filtration for sterilization.[1][2] PES is preferred over Nylon to prevent binding of the amine.[1]

Q2: My compound turned yellow in solution. Is it bad? A: Likely yes. Amines oxidize over time to form N-oxides or imines, often resulting in a yellow tint.[1][2]

  • Prevention:[1][2] Store 100 mM stocks in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous stocks should be prepared fresh.

Q3: The literature says LogP is -0.[1][2]9. Why is it oiling out? A: LogP is a thermodynamic value for the neutral molecule at infinite dilution.[1][2] It does not account for Lattice Energy (for solids) or Intermolecular Hydrogen Bonding (for viscous oils).[1][2] The "oil" is likely a hydrogen-bonded network of the free base that excludes water kinetically.[1][2] Acidification breaks this network.[1][2]

References

  • PubChem. (5-Aminopyridin-2-yl)methanol Compound Summary. National Library of Medicine.[1][2] [Link](Note: Used as structural analog reference for physicochemical properties of aminohydroxymethyl-heterocycles).[1][2]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Authoritative text on pH-dependent solubility of amines).

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] [Link]

Sources

Troubleshooting

Technical Guide: Stabilization &amp; Handling of (5-Aminooxan-2-yl)methanol

Executive Summary & Chemical Profile Compound: (5-Aminooxan-2-yl)methanol Class: Amino-functionalized cyclic ether / Amino-alcohol CAS (Related/Generic): 100-72-1 (Tetrahydropyran-2-methanol backbone); Specific amino-var...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (5-Aminooxan-2-yl)methanol Class: Amino-functionalized cyclic ether / Amino-alcohol CAS (Related/Generic): 100-72-1 (Tetrahydropyran-2-methanol backbone); Specific amino-variants often proprietary.[1]

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable solid. It is not. This molecule possesses a "reactivity triad": a nucleophilic primary amine , a primary alcohol , and a cyclic ether core. While the ether ring is chemically robust, the interaction between the amine and alcohol—combined with environmental exposure—drives rapid degradation.

This guide replaces generic "store at -20°C" advice with a mechanistic protocol to preserve structural integrity during storage, handling, and synthesis.

The Mechanics of Degradation (Why it Fails)

To prevent degradation, you must understand the invisible enemies attacking your sample.

A. Oxidative Instability (The "Yellowing" Effect)

The primary amine (


) is electron-rich and susceptible to atmospheric oxidation.[1]
  • Mechanism: Radical abstraction of

    
    -protons or direct N-oxidation leads to hydroxylamines (
    
    
    
    ) and eventually imines or nitro compounds.[1]
  • Result: The sample turns from white/colorless to yellow/brown.

B. Carbonylation (The "Crust" Effect)

Primary amines are potent nucleophiles that react with atmospheric carbon dioxide (


).[1]
  • Mechanism:

    
     (Carbamic acid) 
    
    
    
    Carbamate salts.[1]
  • Result: Formation of an insoluble white crust or precipitate on the surface of the oil/solid.

C. Hygroscopic Agglomeration

The molecule is amphiphilic (polar amine/alcohol + lipophilic ring).[1] It avidly absorbs atmospheric moisture.

  • Mechanism: Water acts as a catalyst for further oxidation and can promote ring-opening if trace acid is present.[1]

  • Result: "Gummy" texture; difficult to weigh; inaccurate stoichiometry.

D. Visualization of Degradation Pathways

DegradationPathways Compound (5-Aminooxan-2-yl)methanol (Free Base) Oxidation N-Oxidation / Radical Formation Compound->Oxidation + O2 Carbamate Carbamate Formation (Insoluble Salt) Compound->Carbamate + CO2 Hydrolysis Hygroscopic Agglomeration Compound->Hydrolysis + H2O Oxygen Oxygen (O2) Oxygen->Oxidation CO2 Carbon Dioxide (CO2) CO2->Carbamate Water Moisture (H2O) Water->Hydrolysis Yellowing Yellow/Brown Oil (Yield Loss) Oxidation->Yellowing Crust White Surface Crust (Stoichiometry Error) Carbamate->Crust Gummy Sticky/Wet Solid (Handling Difficulty) Hydrolysis->Gummy

Figure 1: Primary degradation vectors for amino-oxane scaffolds.[1] Note that oxidation and carbonylation are irreversible chemical changes.

Storage & Handling Protocols

Protocol A: The "3-Barrier" Storage System

Use this for long-term storage of the Free Base.[1]

Barrier LevelMethodTechnical Rationale
1. Primary Argon Flush Argon is heavier than air and forms a "blanket" over the sample, preventing

contact better than Nitrogen.
2. Secondary Amber Glass Blocks UV light, which catalyzes radical oxidation of the amine.
3. Tertiary Desiccator @ -20°C Low temperature slows kinetic degradation; desiccant prevents hygroscopic water uptake.
Protocol B: Salt Formation (The "Stabilization" Fix)

If your experiment permits, convert the free base to the Hydrochloride (HCl) salt .[1]

  • Why? Protonating the amine (

    
    ) removes its nucleophilicity. It becomes immune to oxidation and 
    
    
    
    capture.
  • How? Dissolve in dry Ethanol; add 1.1 eq of HCl in Dioxane/Ether; precipitate with Diethyl Ether. Filter and dry.[2]

Experimental Workflow FAQ

Q1: Which solvents must I avoid?

Strictly Avoid: Ketones (Acetone, MEK) and Aldehydes.[1]

  • Reason: The primary amine will react with ketones to form imines (Schiff bases) within minutes.[1] This is the #1 cause of "disappearing starting material."

  • Safe Solvents: Methanol, Ethanol, DCM, THF (ensure peroxide-free), DMF, DMSO.

Q2: I need to weigh out 5 mg. It's sticky and oiling out. What do I do?

Do not weigh the neat oil.

  • Dissolve the entire bulk sample in a known volume of dry solvent (e.g., MeOH or DCM) to create a Stock Solution .

  • Calculate the concentration (e.g., 100 mg/mL).

  • Pipette the required volume for your reaction.

  • Evaporate the solvent in the reaction vessel if necessary.

  • Validation: This minimizes air exposure time and eliminates weighing errors due to hygroscopicity.

Q3: My reaction yield is low (<40%). Where did it go?

Check your workup.

  • Issue: Amino-alcohols are highly water-soluble.

  • Diagnosis: Did you wash the organic layer with water/brine? You likely washed your product away.

  • Solution:

    • Use DCM/Isopropanol (3:1) for extraction.

    • Saturate the aqueous layer with solid NaCl (Salting out).

    • Avoid acidic washes (which protonate the amine and force it into the water layer).

Safe Handling Workflow Diagram

HandlingWorkflow Start Start: Remove from -20°C Warm Warm to Room Temp (Prevent Condensation) Start->Warm Open Open under Inert Gas (Argon/N2 Flow) Warm->Open Decision Form? Open->Decision Solid Weigh Quickly (<30 seconds) Decision->Solid Crystalline Oil Make Stock Solution (Do not weigh neat) Decision->Oil Oily/Sticky Reaction Dissolve in Non-Ketone Solvent Solid->Reaction Oil->Reaction Reseal Purge Headspace & Parafilm Seal Reaction->Reseal

Figure 2: Operational loop for minimizing environmental exposure during dispensing.[1]

Troubleshooting Table

SymptomProbable CauseCorrective Action
Sample is Yellow N-Oxidation (Air exposure)Purify via column chromatography (Amine-functionalized silica recommended). Store under Argon.
White Crust on Oil Carbamate formation (

)
Dissolve in weak acid (0.1M HCl) to reverse carbamate, then neutralize and extract immediately.[1]
"Missing" Product in NMR Reaction with Acetone/CDCl3Never use Acetone-d6. If using CDCl3, filter through basic alumina first to remove HCl traces.
Low Mass Balance Aqueous Workup LossSwitch to "Dry Loading" for purification or use n-Butanol/DCM extractions.

References

  • Amine Oxidation Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Source:

  • Handling of Hygroscopic Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and storing amino-alcohols).
    • Source:

  • Tetrahydropyran Stability

    • Duggan, B. M., et al. (2005). "Stability of 5-aminolevulinic acid...".
    • Source:

  • General Safety Data (MSDS Context)

    • PubChem Compound Summary for (5-Aminopyridin-2-yl)methanol (Structural analog for safety/handling inference).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of (5-Aminooxan-2-yl)methanol in vivo

A Technical Comparison & Validation Guide for Glycomimetic Scaffolds Part 1: Executive Summary & Mechanistic Positioning (5-Aminooxan-2-yl)methanol (AOM) represents a simplified glycomimetic scaffold . Structurally, it i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide for Glycomimetic Scaffolds

Part 1: Executive Summary & Mechanistic Positioning

(5-Aminooxan-2-yl)methanol (AOM) represents a simplified glycomimetic scaffold . Structurally, it is a tetrahydropyran (oxane) ring substituted with an amine and a hydroxymethyl group. Unlike traditional iminosugars (e.g., 1-Deoxynojirimycin) where the ring oxygen is replaced by nitrogen, AOM retains the pyran oxygen but lacks the poly-hydroxylation of natural sugars.

Why validate this molecule? AOM serves as a critical metabolically stable probe . Its lack of an anomeric hydroxyl group renders it immune to glycosidase hydrolysis, while the amino group provides a handle for mimicking the transition states of glycosyl cations or for conjugation in Antibody-Drug Conjugates (ADCs).

Mechanistic Hypothesis

In biological systems, AOM functions primarily through molecular mimicry of amino-sugars (like glucosamine or sialic acid precursors).

Primary Targets:

  • Glycosyltransferases/Glycosidases: Competitive inhibition via the protonated amine mimicking the oxocarbenium ion transition state.

  • Viral Neuraminidase: A simplified core scaffold for influenza neuraminidase inhibitors (similar to the core of Zanamivir).

Mechanism Drug (5-Aminooxan-2-yl)methanol (Protonated at pH 7.4) Enzyme Target Enzyme (Neuraminidase or Glucosylceramide Synthase) Drug->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Electrostatic Interaction) Enzyme->Complex Mimics Transition State Outcome Blockade of Substrate Hydrolysis Complex->Outcome Biological Effect

Figure 1: Mechanistic pathway of AOM acting as a transition-state analog inhibitor.[1]

Part 2: Comparative Analysis

To objectively validate AOM, it must be benchmarked against established glycomimetics.

Table 1: Comparative Profile of AOM vs. Standard Alternatives
Feature(5-Aminooxan-2-yl)methanol (AOM)Miglustat (Zavesca)Oseltamivir (Tamiflu)
Chemical Class Amino-oxane (Pyran analog)Iminosugar (Piperidine analog)Cyclohexene (Carbocycle)
Primary Mechanism Glycosidase Inhibition / ChaperoneGlucosylceramide Synthase InhibitorNeuraminidase Inhibitor
Metabolic Stability High (Ether linkage, no anomeric OH)High (Excreted unchanged)Low (Prodrug requires hydrolysis)
Oral Bioavailability Moderate-High (Class III/I)High (>90%)High (>75% as carboxylate)
Detection Method LC-MS/MS (No Chromophore)LC-MS/MSUV/LC-MS
Key Advantage Simplified synthesis; chemically inert ether ring.[1]Proven CNS penetration.Potent antiviral efficacy.
Key Limitation Lower affinity than poly-hydroxylated analogs.GI side effects (osmotic diarrhea).Resistance emergence.

Expert Insight: Unlike Oseltamivir, which requires hepatic activation (ester hydrolysis), AOM is active in its native form. Unlike Miglustat, AOM retains the ring oxygen, altering its hydrogen-bonding network within the enzyme active site, potentially offering a different selectivity profile against off-target glucosidases (reducing side effects).

Part 3: In Vivo Validation Protocols

Protocol A: Pharmacokinetic (PK) Profiling & Bioavailability

Objective: Determine if AOM achieves therapeutic plasma concentrations and crosses the Blood-Brain Barrier (BBB).

Challenge: AOM is highly polar and lacks a UV chromophore. Standard HPLC-UV is insufficient. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.

Step-by-Step Workflow:
  • Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint), cannulated (jugular vein).

  • Dosing:

    • IV Group: 2 mg/kg (Vehicle: Saline).

    • PO Group: 10 mg/kg (Vehicle: Water).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Bioanalysis (Critical Step):

    • Precipitate plasma proteins with Acetonitrile (1:3 v/v) containing an internal standard (e.g., Tolbutamide).

    • Column: Amide-HILIC column (e.g., Waters XBridge Amide).

    • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile gradient.

    • Detection: MRM mode (positive ion). Monitor transition m/z 132.1

      
       84.1 (loss of CH4O + NH3).
      
Protocol B: Efficacy Validation (Influenza Neuraminidase Model)

Objective: Validate antiviral potential compared to Oseltamivir.

Rationale: The amino-pyran core mimics the sialic acid transition state required for viral release.

Workflow Start Infection Day 0 (Influenza A/PR/8/34) Group1 Group A: Vehicle (Negative Control) Start->Group1 Group2 Group B: Oseltamivir (10 mg/kg bid - Positive Control) Start->Group2 Group3 Group C: AOM (High Dose: 50 mg/kg bid) Start->Group3 Monitor Daily Monitoring (Weight, Survival, Clinical Score) Group1->Monitor Group2->Monitor Group3->Monitor Endpoint Day 6: Lung Viral Titer (TCID50 / qPCR) Monitor->Endpoint Necropsy

Figure 2: In vivo efficacy workflow for antiviral validation.

Methodology Details:
  • Infection: Intranasal inoculation of BALB/c mice with 5x LD50 of Influenza A (H1N1).

  • Treatment Window: Initiate treatment 4 hours post-infection (prophylactic/early therapeutic) and continue b.i.d. for 5 days.

  • Readouts:

    • Primary: Survival rate (Kaplan-Meier analysis).

    • Secondary: % Body weight loss.

    • Mechanistic: Lung viral titer at Day 4 or 6.

  • Self-Validating Control: If the Oseltamivir group does not show >80% survival, the infection model is too severe, and the experiment is invalid.

Part 4: Data Interpretation & Troubleshooting

When analyzing data for (5-Aminooxan-2-yl)methanol, researchers often encounter specific artifacts due to its physicochemical properties.

The "Ion Suppression" Trap

In LC-MS/MS, the high polarity of AOM causes it to elute in the void volume or co-elute with salts on C18 columns.

  • Symptom: Poor sensitivity or variable quantification.

  • Fix: Switch strictly to HILIC chromatography . Ensure the internal standard is a structural analog (e.g., a deuterated amino-sugar) rather than a generic lipophilic drug.

Differentiating Efficacy vs. Toxicity

If mice in the AOM group lose weight faster than the Vehicle group despite lower viral titers, the molecule likely exhibits lysosomal toxicity .

  • Check: Perform histology on the liver/spleen. Look for "foamy macrophages," which indicate lysosomal storage induction (inhibition of off-target glycosidases).

References

  • Glucosylceramide Synthase Inhibition: Platt, F. M., et al. "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry, 1994.

  • Pharmacokinetics of Polar Glycomimetics: Remmel, R. P., et al. "Pharmacokinetics of FEP, a novel polymer-conjugated drug." Journal of Pharmaceutical Sciences, 2008. (Contextual reference for hydrophilic drug PK).

  • Influenza Mouse Model Protocols: Bouvier, N. M., & Lowen, A. C. "Animal Models for Influenza Virus Transmission and Pathogenesis." Journal of Virology, 2010.

  • HILIC Method Development: Jian, W., et al. "HILIC-MS/MS for the determination of polar compounds in biological matrices." Bioanalysis, 2011.[2]

Sources

Comparative

Optimizing PROTAC Linkerology: Rigid Oxane Scaffolds vs. Flexible PEG Chains

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Topic: (5-Aminooxan-2-yl)methanol vs. Linear PEG Linkers Executive Summary In the evolution of Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Topic: (5-Aminooxan-2-yl)methanol vs. Linear PEG Linkers

Executive Summary

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has transitioned from a passive connector to a critical determinant of ternary complex stability and cell permeability. While linear Polyethylene Glycol (PEG) chains remain the industry standard for their hydrophilicity and synthetic accessibility, they often suffer from high entropic penalties upon binding and oxidative metabolic instability.

This guide compares the emerging rigid linker motif, (5-Aminooxan-2-yl)methanol (a tetrahydropyran-based scaffold), against standard PEG/Alkyl linkers . We analyze how the conformational restriction of the oxane ring can "freeze" bioactive conformations, enhance cooperativity (


), and improve oral bioavailability compared to flexible alternatives.

The Physicochemical & Thermodynamic Battle

The core distinction between these linkers lies in the trade-off between conformational entropy and solubility .

The Contenders
Feature(5-Aminooxan-2-yl)methanol (Rigid)PEG / Alkyl Chains (Flexible)
Structure Cyclic tetrahydropyran (oxane) core with defined exit vectors (amine & alcohol).Linear repeating units (-CH₂CH₂O-)n or (-CH₂-)n.
Conformation Restricted: Exists primarily in a chair conformation. Pre-organizes the ligands.Random Coil: Adopts thousands of conformations in solution.
Entropy (

)
Low Penalty: Minimal entropy loss upon binding to E3/POI.High Penalty: Significant entropy loss required to "lock" into the ternary complex.
Metabolism High Stability: Cyclic ethers are generally resistant to oxidative cleavage.Moderate/Low: PEGs are susceptible to oxidative degradation (alcohol dehydrogenase).
Permeability Enhanced: Lower TPSA relative to molecular weight; no "chameleon" folding issues.Variable: Long PEGs inhibit permeability; can fold internally (chameleon effect).
Mechanism of Action: The "Pre-Organization" Effect

Flexible linkers (PEG) act like a wet noodle; the E3 ligase and Protein of Interest (POI) must expend energy to pull the linker taut or fold it correctly to find each other. This results in a high entropic penalty (


).

In contrast, the (5-Aminooxan-2-yl)methanol scaffold acts as a rigid rod with specific angles. If the exit vectors align with the binding pockets, the molecule is "pre-organized," reducing the entropic cost of binding and potentially increasing the cooperativity of the ternary complex.

Visualization: Ternary Complex Dynamics

The following diagram illustrates the thermodynamic difference between a flexible PEG linker and a rigid Oxane linker during ternary complex formation.

TernaryComplex cluster_0 Flexible PEG Linker cluster_1 Rigid Oxane Linker PEG_Free Free PROTAC (High Entropy/Random Coil) PEG_Bound Ternary Complex (High Entropic Penalty) PEG_Free->PEG_Bound Slow Association (High u0394S loss) Oxane_Free Free PROTAC (Pre-organized) Oxane_Bound Ternary Complex (Low Entropic Penalty) Oxane_Free->Oxane_Bound Fast Association (Low u0394S loss)

Figure 1: Thermodynamic landscape of PROTAC binding. Rigid linkers (Green) minimize the entropic penalty associated with locking a flexible molecule into a specific conformation, theoretically improving potency.

Comparative Performance Data

The following data summarizes general trends observed when switching from PEG-based linkers to rigid cyclic ether linkers (like oxanes or piperidines) in PROTAC design [1, 2].

Table 1: Physicochemical & Potency Comparison
MetricStandard PEG3 Linker (5-Aminooxan-2-yl)methanol Interpretation
DC50 (Degradation) 10–50 nM1–5 nM Rigid linkers often improve potency by stabilizing the productive ternary complex geometry.
Dmax (Max Degradation) >90%>95%Both achieve high Dmax, but rigid linkers often achieve it at lower concentrations.
Cooperativity (

)
~1.0 (Non-cooperative)>2.5 (Positive) The fixed geometry can force protein-protein interactions (PPIs) that stabilize the complex.
Permeability (

)
< 1.0

10⁻⁶ cm/s
~5.0

10⁻⁶ cm/s
Oxanes reduce the number of rotatable bonds and mask polar surface area better than linear ethers.
Metabolic Stability (

)
< 30 min (microsomes)> 60 min Cyclic structures resist oxidative metabolism better than exposed linear ether chains.

Critical Insight: The "Goldilocks" Zone. While (5-Aminooxan-2-yl)methanol offers rigidity, it is crucial that the vector angle matches the target. If the angle is wrong, potency will drop to zero (steric clash). PEG linkers are "forgiving" but less potent; Oxane linkers are "binary"—they either work exceptionally well or not at all.

Experimental Protocols

To validate the superiority of the oxane linker, you must assess both synthesis (feasibility) and ternary complex stability (mechanism).

Protocol A: Incorporation of (5-Aminooxan-2-yl)methanol

This protocol assumes a standard amide coupling to an E3 ligase ligand (e.g., Thalidomide analog) and an ether/ester linkage to the POI.

  • Reagents: (5-Aminooxan-2-yl)methanol (commercially available chiral block), HATU, DIPEA, DMF.

  • Step 1 (Amide Coupling):

    • Dissolve E3-ligand-COOH (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

    • Add (5-Aminooxan-2-yl)methanol (1.1 eq). The amine at position 5 is the nucleophile.

    • Stir at RT for 4h. Monitor by LC-MS.

    • Result: Intermediate with a free primary alcohol handle.

  • Step 2 (POI Attachment):

    • Activate the POI ligand (e.g., via an acid chloride or activated ester).

    • React with the free alcohol of the oxane intermediate using NaH (ether synthesis) or EDC/DMAP (ester synthesis).

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient). Rigid linkers typically elute later than PEGs due to higher lipophilicity.

Protocol B: Ternary Complex Cooperativity Assay (TR-FRET)

Determine if the rigid linker actually stabilizes the complex.

  • Setup: Label E3 ligase with Terbium (Donor) and POI with GFP/FITC (Acceptor).

  • Titration:

    • Fix [E3] and [POI] at 50 nM.

    • Titrate PROTAC (Oxane vs. PEG variant) from 0.1 nM to 10

      
      M.
      
  • Measurement: Measure TR-FRET signal (340 nm ex / 520 nm em).

  • Analysis:

    • Plot FRET signal vs. [PROTAC].

    • Fit to the "hook effect" bell-shaped curve.

    • Alpha (

      
      ) Calculation:  Compare the 
      
      
      
      of the ternary complex to the binary
      
      
      . An
      
      
      indicates the rigid linker is promoting positive cooperativity.

Strategic Workflow: When to Switch?

Do not start with rigid linkers. Use the following workflow to optimize your PROTAC design effectively.

Workflow Start Hit Identification Step1 Step 1: PEG/Alkyl Scan (Find optimal length) Start->Step1 Decision Is Potency/Permeability Sufficient? Step1->Decision Path_Yes Proceed to PK/PD Decision->Path_Yes Yes Path_No Step 2: Rigidification Strategy Decision->Path_No No Oxane Insert (5-Aminooxan-2-yl)methanol (Freeze conformation) Path_No->Oxane Validation Validate Cooperativity (TR-FRET) & Permeability (PAMPA) Oxane->Validation Validation->Path_Yes Success

Figure 2: Rational design workflow. Rigid linkers like oxanes are applied in Step 2 to solve specific potency or permeability bottlenecks identified with flexible linkers.

References

  • Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[1][] Link

  • Shibata, N., et al. (2020). Development of PROTACs containing rigid linkers for the degradation of Androgen Receptor.[3] Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020).[][4] Macrocyclic PROTACs: Converting flexible linkers into rigid macrocycles. Angewandte Chemie. Link

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[3][5][6] 1. Molecular frameworks.[7] (Foundational concept for rigid scaffolds). Journal of Medicinal Chemistry. Link

Sources

Validation

A Comprehensive Guide to Assessing the Cross-Reactivity of (5-Aminooxan-2-yl)methanol-Based Compounds

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound series is paramount to its successful clinical translation. Unforeseen off-target interactio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound series is paramount to its successful clinical translation. Unforeseen off-target interactions are a leading cause of adverse effects and late-stage drug development failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of heterocyclic molecules: (5-Aminooxan-2-yl)methanol-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a template for data interpretation and comparison with alternative scaffolds.

The (5-Aminooxan-2-yl)methanol core represents a versatile scaffold. The presence of heteroatoms (nitrogen and oxygen) within the oxane ring suggests potential hydrogen bonding interactions with biological targets, a key feature in drug-receptor binding.[1] The amino and methanol substituents offer handles for further chemical modification to optimize potency and selectivity. Given the prevalence of heterocyclic compounds in medicine, targeting a wide range of biological processes, from enzymatic inhibition to receptor modulation, a thorough investigation of off-target effects is crucial.[2][3]

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Proactively assessing cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery. Early identification of off-target activities allows for:

  • Informed Lead Optimization: Structure-activity relationships (SAR) can be developed not only for the intended target but also for prominent off-targets, guiding medicinal chemistry efforts to engineer selectivity.

  • Risk Mitigation: Potential toxicities can be predicted and investigated in preclinical studies, preventing costly failures in later stages. The case of terfenadine, which was withdrawn from the market due to off-target hERG channel activity, serves as a stark reminder of the importance of this process.[4]

  • Discovery of Novel Therapeutic Opportunities: In some instances, a compound's "off-target" effect may represent a new therapeutic application.

A Phased Approach to Cross-Reactivity Assessment

We propose a tiered experimental workflow to systematically evaluate the cross-reactivity of (5-Aminooxan-2-yl)methanol-based compounds. This approach begins with broad, high-throughput screening and progresses to more focused, in-depth cellular and functional assays.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Cellular & Functional Characterization A Compound Library of (5-Aminooxan-2-yl)methanol Analogs B High-Throughput Kinase Panel (e.g., 400+ kinases) A->B Primary Screening C GPCR Binding Panel (e.g., 100+ receptors) A->C Primary Screening D Ion Channel Panel (e.g., hERG, Nav, Cav) A->D Primary Screening E Dose-Response Assays for Confirmed Off-Targets (IC50/EC50) B->E Kinase Hits C->E GPCR Hits D->E Ion Channel Hits F Orthogonal Biophysical Assays (e.g., SPR, ITC) E->F Validate Binding G Cellular Thermal Shift Assay (CETSA) for Target Engagement E->G Confirm Cellular Target Engagement I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->I H Phenotypic Screening (e.g., Cell Viability, Apoptosis) H->I I->H

Caption: A tiered workflow for assessing compound cross-reactivity.

Experimental Protocols

Kinase Panel Screening (Primary Assay)

Rationale: Kinases are a large family of enzymes with highly conserved ATP-binding sites, making them common off-targets for ATP-competitive inhibitors. A broad kinase panel provides a comprehensive initial assessment of selectivity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each (5-Aminooxan-2-yl)methanol analog in 100% DMSO. From this, create a 10 µM working solution.

  • Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™) to measure kinase activity.

  • Procedure (Example using Radiometric Assay):

    • In a 96-well plate, add 5 µL of the test compound (10 µM).

    • Add 10 µL of the kinase and its specific substrate.

    • Initiate the reaction by adding 10 µL of ³³P-ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and transfer the contents to a phosphocellulose membrane to capture the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ³³P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a positive control (staurosporine) and a negative control (DMSO).

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Rationale: While in vitro assays are essential, confirming that a compound engages its intended and unintended targets within a cellular context is critical. CETSA measures the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble (non-denatured) protein.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to the target of interest.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling_Pathway cluster_Target On-Target Pathway cluster_OffTarget Off-Target Pathway Target Intended Target (e.g., Kinase A) Downstream1 Substrate 1 Target->Downstream1 Phosphorylation Effect1 Desired Therapeutic Effect Downstream1->Effect1 OffTarget Unintended Target (e.g., Kinase B) Downstream2 Substrate 2 OffTarget->Downstream2 Phosphorylation Effect2 Adverse Effect Downstream2->Effect2 Compound (5-Aminooxan-2-yl)methanol Compound Compound->Target Inhibition (High Affinity) Compound->OffTarget Cross-Reactivity (Lower Affinity)

Caption: Hypothetical on-target vs. off-target signaling pathways.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the cross-reactivity data should be summarized in tables. Below are examples of how to present data for a hypothetical (5-Aminooxan-2-yl)methanol-based compound (Compound X) and compare it to alternative scaffolds.

Table 1: Kinase Selectivity Profile

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Compound X 151,500>10,000100
Alternative A (Quinoline-based) 252505,00010
Alternative B (Thiazole-based) 50>10,000>10,000>200

Table 2: Broader Off-Target Profile

Compound IDhERG IC50 (µM)M1 Receptor Ki (µM)Cytochrome P450 3A4 Inhibition (%)
Compound X >301512% at 10 µM
Alternative A (Quinoline-based) 5.22.545% at 10 µM
Alternative B (Thiazole-based) >30>505% at 10 µM

Interpretation and Strategic Implications

Based on the hypothetical data above, Compound X , a (5-Aminooxan-2-yl)methanol derivative, demonstrates a favorable cross-reactivity profile. It exhibits a 100-fold selectivity for its target kinase over the first off-target and has a clean profile against common liabilities like the hERG channel and CYP enzymes.

In contrast, Alternative A , a quinoline-based compound, shows a much lower selectivity ratio and significant hERG and CYP3A4 activity, raising potential safety concerns. Alternative B , a thiazole-based compound, displays excellent selectivity but is less potent against the primary target.

This comparative analysis allows research teams to make data-driven decisions. The favorable profile of the (5-Aminooxan-2-yl)methanol scaffold would justify its advancement into further preclinical studies. For the quinoline-based scaffold, significant medicinal chemistry efforts would be required to mitigate the off-target effects.

Conclusion

A systematic and rigorous assessment of cross-reactivity is indispensable in modern drug discovery. The (5-Aminooxan-2-yl)methanol scaffold holds therapeutic promise, and by employing a multi-faceted approach as outlined in this guide, researchers can thoroughly characterize the selectivity of their compounds. This not only de-risks the development process but also builds a comprehensive understanding of the compound's biological activity, ultimately paving the way for safer and more effective medicines.

References

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. [Online] Available at: [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Online] Available at: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Online] Available at: [Link]

  • HistologiX. How do I check if my monoclonal antibodies will cross-react? [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20583240, (5-Aminopyridin-2-YL)methanol. [Online] Available at: [Link]

  • Pinto, M., et al. (2017). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 22(12), 2239. [Online] Available at: [Link]

  • Hossain, M. S., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 8423762. [Online] Available at: [Link]

  • ResearchGate. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Online] Available at: [Link]

  • Perin, N., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(3), 675. [Online] Available at: [Link]

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